3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-1,2,4-trifluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHZMPQFZGUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719926 | |
| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485318-76-1 | |
| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-1,2,4-trifluoro-5-nitrobenzene chemical properties
An In-Depth Technical Guide to 3-Bromo-1,2,4-trifluoro-5-nitrobenzene: Properties, Synthesis, and Applications
Executive Summary
This compound is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis. Its molecular architecture, featuring a strategic arrangement of a bromine atom, three fluorine atoms, and a nitro group on a benzene ring, imparts a unique and powerful reactivity profile. The strong electron-withdrawing nature of the fluoro and nitro substituents renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a versatile building block for complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its characteristic reactivity, key applications in drug discovery, and essential safety protocols for its handling.
Compound Identification and Structure
The unambiguous identification of this compound is fundamental for its application in research and development. The key identifiers and structural details are summarized below.
| Identifier | Data | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,4,5-Trifluoro-3-bromonitrobenzene | [1] |
| CAS Number | 485318-76-1 | [1] |
| Molecular Formula | C₆HBrF₃NO₂ | [1] |
| Molecular Weight | 255.98 g/mol | [1][2] |
| SMILES String | O=--INVALID-LINK--[O-] | N/A |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its handling requirements. While specific experimental data for this exact isomer is sparse, the properties can be reliably inferred from closely related analogs and computational predictions.
| Property | Value | Notes |
| Appearance | Light yellow to brown solid or liquid | Based on analogous compounds like 1-bromo-3,4,5-trifluoro-2-nitrobenzene (solid) and 3,4,5-trifluoronitrobenzene (yellow liquid).[3] |
| Boiling Point | ~200-250 °C (Predicted) | Halogenated nitrobenzenes typically have boiling points in this range. For example, 1-bromo-3-fluoro-5-nitrobenzene boils at 247.2 °C.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, DMF) | Typical for polyhalogenated aromatic compounds. |
| Density | ~1.8 g/cm³ (Predicted) | Based on related structures; 1-bromo-3-fluoro-5-nitrobenzene has a density of approximately 1.8 g/cm³.[4] |
Synthesis and Manufacturing
The synthesis of this compound is not widely published, but a logical synthetic route can be designed based on established principles of aromatic chemistry. A plausible approach involves the regioselective bromination of a trifluoronitrobenzene precursor. The strong deactivating and meta-directing nature of the nitro group, combined with the ortho-, para-directing effects of the fluorine atoms, guides the substitution pattern.
Proposed Synthetic Pathway
A viable synthesis starts from 1,2,4-trifluorobenzene, which is first nitrated to form 1,2,4-trifluoro-5-nitrobenzene. This intermediate is then subjected to electrophilic bromination. The nitro group directs the incoming electrophile (Br+) to the meta position, while the fluorine atoms also influence the final regioselectivity, leading to the desired product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Representative)
This protocol is based on the bromination of a similar activated nitroaromatic compound.[5][6] Optimization is required for this specific substrate.
-
Reaction Setup: To a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in a suitable solvent such as dichloromethane, add concentrated sulfuric acid (2.8 eq) slowly at room temperature.
-
Reagent Addition: Warm the vigorously stirred mixture to approximately 35°C. Add the brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq), in portions over several hours. The use of a solid brominating agent like DBDMH is often preferable to liquid bromine for ease of handling and improved safety on a lab scale.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench it by pouring it into an ice-cold aqueous solution of sodium hydroxide (2M).
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., hexane or dichloromethane).
-
Purification: Combine the organic layers and wash sequentially with water, aqueous sodium bisulfite (to remove excess bromine), and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the powerful electron-withdrawing effects of its substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The benzene ring is exceptionally electron-poor, making it highly activated for SNAr reactions. The nitro group, being a strong resonance-withdrawing group, stabilizes the negatively charged Meisenheimer complex intermediate, particularly when the nucleophilic attack occurs at positions ortho or para to it.[7] Both the bromine and fluorine atoms can act as leaving groups. While the C-Br bond is weaker than the C-F bond, the specific regioselectivity of substitution will depend on the attacking nucleophile and reaction conditions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides a crucial synthetic handle, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which can then be used for amide bond formation, diazotization, or other derivatizations.[8]
-
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations.[8] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular frameworks.
Applications in Research and Drug Development
The unique combination of reactive sites makes this compound a valuable building block, particularly in the pharmaceutical and agrochemical industries.[6][9]
-
Pharmaceutical Scaffolding: In drug discovery, the incorporation of fluorine atoms into a molecule is a common strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[8][10] This compound allows for the introduction of a trifluorinated phenyl ring into a drug candidate. The bromine and nitro groups provide orthogonal reactive sites for subsequent modifications, facilitating the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[8]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The compound can serve as a key precursor in the multi-step synthesis of complex APIs. For instance, related halogenated nitroaromatics are used in the development of novel anti-cancer agents and anti-inflammatory drugs.[8][9]
Safety, Handling, and Storage
Hazard Identification
Based on analogs like 1-Bromo-3,4,5-trifluoro-2-nitrobenzene and 3-Bromo-5-fluoronitrobenzene, the following hazards are anticipated[11]:
-
GHS Classification:
-
Signal Word: Danger or Warning[11]
-
Hazard Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[11]
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.[13]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][13]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]
-
Keep away from heat, sparks, and open flames.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a highly valuable and reactive intermediate in organic chemistry. Its dense functionalization provides multiple, orthogonal sites for chemical modification, including nucleophilic aromatic substitution, cross-coupling, and reduction. These features make it an attractive building block for synthesizing complex molecules, particularly in the field of medicinal chemistry where the strategic incorporation of fluorine is a key design element. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
A Spectroscopic Guide to 3-Bromo-1,2,4-trifluoro-5-nitrobenzene: In-Depth Analysis for Advanced Research
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene (CAS No. 485318-76-1).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this complex halogenated nitroaromatic compound. The insights provided herein are grounded in established spectroscopic principles and data from structurally analogous molecules, offering a robust framework for characterization and quality control.
Molecular Structure and its Spectroscopic Implications
The unique substitution pattern of this compound, featuring electron-withdrawing fluorine and nitro groups alongside a bulky bromine atom, creates a distinct electronic environment that profoundly influences its spectroscopic signature. Understanding these intramolecular interactions is paramount for accurate spectral interpretation.
The interplay of these substituents dictates the chemical shifts in NMR, fragmentation patterns in mass spectrometry, and vibrational modes in infrared spectroscopy. For instance, the strong deshielding effects of the fluorine and nitro groups are expected to shift proton and carbon signals downfield in NMR spectra.
References
A Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, a highly functionalized aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Due to its unique substitution pattern, featuring a dense arrangement of electron-withdrawing groups and multiple reactive sites, this molecule serves as a versatile building block for complex molecular architectures. This document delineates its structural features, proposes a logical and robust synthetic pathway, provides predicted spectroscopic data for characterization, and offers an in-depth examination of its chemical reactivity, with a focus on nucleophilic aromatic substitution (SNAr). The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in advanced chemical synthesis.
Molecular Identity and Physicochemical Properties
Structure and Nomenclature
This compound is a polysubstituted benzene derivative. The nomenclature indicates a benzene ring with fluorine atoms at positions 1, 2, and 4; a bromine atom at position 3; and a nitro group at position 5. This arrangement creates a highly electron-deficient aromatic system, which is the primary determinant of its chemical behavior.[1] The interplay between the strong electron-withdrawing effects of the nitro group (via resonance and induction) and the fluorine atoms (via induction), combined with the steric and electronic influence of the bromine atom, results in a unique and synthetically valuable chemical entity.[1][2]
Caption: 2D structure of this compound.
Computed and Expected Physicochemical Properties
| Property | Value | Rationale / Source |
| Molecular Formula | C₆HBrF₃NO₂ | Based on structure. |
| Molecular Weight | 255.98 g/mol | Calculated from atomic weights. |
| Appearance | Pale yellow solid or oil | Nitroaromatic compounds are typically yellow; halogenation increases melting point.[3][4] |
| Boiling Point | >200 °C (Predicted) | High molecular weight and polarity suggest a high boiling point.[3] |
| Solubility | Insoluble in water; Soluble in common organic solvents (DCM, THF, Acetone). | Typical for non-polar, halogenated aromatic compounds. |
| CAS Number | Not assigned. | This specific isomer is not widely cataloged. |
The Synthetic Rationale: A Proposed Pathway
The synthesis of a polysubstituted aromatic ring requires careful strategic planning to control regioselectivity. For this compound, a logical approach involves introducing the substituents onto a pre-existing fluorinated scaffold. Direct functionalization of benzene would be impractical due to the difficulty in controlling the position of five different groups.
Strategic Overview
Our proposed synthesis begins with the commercially available 1,2,4-trifluorobenzene. The strategy involves two sequential electrophilic aromatic substitution reactions: bromination followed by nitration. The directing effects of the substituents at each stage are critical for achieving the desired isomer.
-
Bromination: The fluorine atoms are ortho-, para-directing activators. In 1,2,4-trifluorobenzene, the most electronically activated and sterically accessible position for electrophilic attack is C5, leading to 1-Bromo-2,4,5-trifluorobenzene.
-
Nitration: In the second step, the directing effects of the three fluorine atoms and the one bromine atom must be considered. While all are ortho-, para-directing, the combined activation of the fluorine atoms and steric considerations will preferentially direct the incoming nitro group to the C3 position, yielding the target molecule.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methodologies for the electrophilic substitution of fluorinated aromatic compounds.[5][6][7]
Step 1: Synthesis of 1-Bromo-2,4,5-trifluorobenzene
-
Rationale: This procedure utilizes a classic iron-catalyzed bromination. The addition of a radical initiator like azobisisobutyronitrile (AIBN) can enhance the reaction rate and yield for deactivated or moderately activated systems.[6]
-
Procedure:
-
To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1,2,4-trifluorobenzene (1.0 eq) and carbon tetrachloride (2 mL per mmol of substrate).
-
Add catalytic iron powder (0.03 eq).
-
Heat the mixture to 45 °C with vigorous stirring.
-
Slowly add liquid bromine (1.0 eq) via the dropping funnel over 3-4 hours, maintaining the temperature below 50 °C.
-
After the addition is complete, add AIBN (0.004 eq) and increase the temperature to 65 °C for 2 hours, then to 90-95 °C for an additional 4 hours to drive the reaction to completion.[6]
-
Cool the reaction mixture to room temperature and filter to remove the iron catalyst.
-
Wash the filtrate with a 20% sodium bisulfite solution to quench any remaining bromine, followed by a 10% sodium hydroxide solution to neutralize acidity, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
-
Step 2: Synthesis of this compound
-
Rationale: Standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) are employed. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to react with the moderately deactivated aromatic ring.[8]
-
Procedure:
-
In a clean, dry flask, cool concentrated sulfuric acid (3.0 eq) to 0 °C in an ice-salt bath.
-
With careful temperature control, slowly add 1-Bromo-2,4,5-trifluorobenzene (1.0 eq) from Step 1.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice. The product should precipitate as a solid or separate as an oil.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization.
-
Spectroscopic Characterization (Predicted)
Structural elucidation of the final product relies on a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR, IR, and mass spectrometry.[9][10][11]
| Technique | Predicted Data | Mechanistic Interpretation |
| ¹H NMR | δ 8.0-8.5 ppm (1H, ddd) | The single aromatic proton is heavily deshielded by the adjacent nitro group and two ortho/meta fluorine atoms. It will exhibit coupling to all three fluorine atoms (²JHF, ³JHF, ⁴JHF), resulting in a complex multiplet. |
| ¹³C NMR | 6 signals (110-160 ppm) | Expect six distinct aromatic carbon signals. Carbons bonded to fluorine (C1, C2, C4) will appear as doublets with large ¹JCF coupling constants. The carbon attached to the nitro group (C5) will be significantly downfield. |
| ¹⁹F NMR | 3 signals | Three distinct signals for the non-equivalent fluorine atoms. Each signal will be a multiplet due to F-F and F-H coupling. |
| IR (Infrared) | 1530-1560 cm⁻¹ (strong, asym)1345-1385 cm⁻¹ (strong, sym)1100-1250 cm⁻¹ (strong, C-F)~3100 cm⁻¹ (weak, Ar C-H) | Strong, characteristic absorptions for the asymmetric and symmetric NO₂ stretching. A strong band for C-F stretching. A weak stretch for the aromatic C-H bond. |
| MS (Mass Spec) | m/z 255, 257 (M⁺, M⁺+2) | The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br/⁸¹Br).[12] |
Chemical Reactivity and Mechanistic Insights
The Electron-Deficient Aromatic Core
The defining feature of this compound is its severely electron-deficient π-system. The cumulative inductive and resonance effects of the nitro and fluoro substituents withdraw electron density from the ring, rendering it highly susceptible to attack by nucleophiles and highly resistant to further electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway
This electron deficiency makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[2] This reaction is fundamental to its utility as a synthetic intermediate, allowing for the displacement of its halogen substituents by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).[13][14] The SNAr mechanism is a two-step addition-elimination process:
-
Addition: A nucleophile attacks a carbon atom bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group.
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[15][16] Therefore, reaction rates are accelerated by factors that stabilize this anionic intermediate, namely the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[15][16]
Regioselectivity in SNAr
The molecule possesses four potential leaving groups: three fluorine atoms and one bromine atom. The regioselectivity of SNAr is dictated by two factors:
-
Activation: The leaving group must be ortho or para to a strong electron-withdrawing group for significant activation. In this molecule, the fluorine at C4 and the bromine at C3 are para and ortho, respectively, to the nitro group at C5. The fluorine at C2 is also ortho.
-
Leaving Group Ability: In SNAr, the C-F bond is typically more reactive than C-Cl or C-Br. This is counterintuitive to leaving group ability in SN1/SN2 reactions. The reason is that the highly electronegative fluorine atom makes the attached carbon more electrophilic and polarizes the bond, accelerating the rate-determining nucleophilic attack.[17][18]
Therefore, the most probable site for nucleophilic attack is C4 , followed by C2 , as these positions bear a fluorine atom and are para/ortho to the strongly activating nitro group.
Diagram of the SNAr Mechanism
Caption: Generalized mechanism for SNAr on the target scaffold.
Applications in Drug Discovery and Advanced Synthesis
Role as a Versatile Building Block
The true value of this compound lies in its capacity for sequential and regioselective functionalization. A synthetic chemist can exploit the differential reactivity of its functional groups:
-
SNAr reactions at the C4-F position to introduce nucleophiles.[19]
-
Reduction of the nitro group to an aniline, which can then undergo a vast array of transformations (e.g., diazotization, amide coupling, heterocycle formation).
-
Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond to form new carbon-carbon or carbon-heteroatom bonds.[13][19]
This multi-faceted reactivity allows for the rapid construction of complex and diverse molecular libraries, a critical process in the early stages of drug discovery.[19]
The Impact of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[20] Fluorine can:
-
Improve Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can block metabolic "soft spots" and increase a drug's half-life.
-
Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.
-
Modulate Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[20]
This compound serves as an excellent scaffold for introducing a trifluorinated phenyl ring into a larger molecule, conferring these beneficial properties.[19]
Safety and Handling
As a halogenated nitroaromatic compound, this compound should be handled with caution, assuming it is toxic and irritant.[21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[21] Avoid contact with skin and eyes.[24]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[21][23] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a potent and versatile tool for the modern synthetic chemist. Its highly electron-deficient core, dominated by the powerful activating effect of the nitro group, makes it an ideal substrate for nucleophilic aromatic substitution. The presence of multiple, differentially reactive sites enables a programmed and regioselective approach to the synthesis of complex molecules. For professionals in drug discovery and materials science, this compound offers a robust scaffold for introducing the unique and often beneficial properties of a polyfluorinated aromatic system.
References
- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. innospk.com [innospk.com]
- 4. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene - Google Patents [patents.google.com]
- 6. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. nbinno.com [nbinno.com]
- 20. pharmacyjournal.org [pharmacyjournal.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. fishersci.com [fishersci.com]
A-Z Guide to the Reactivity of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene: A Synthetic Chemist's Handbook
Abstract
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a powerful electron-withdrawing nitro group and four distinct halogen atoms, creates a fascinating landscape of chemical reactivity. This guide provides an in-depth analysis of the molecule's electronic structure and its profound implications for two primary reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. We will dissect the mechanistic underpinnings that govern its reactivity, offer field-tested experimental protocols, and present a framework for predicting and controlling reaction outcomes. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: The Strategic Value of Polysubstituted Nitroaromatics
Nitroaromatic compounds are foundational pillars in modern organic synthesis and drug discovery. The nitro group's potent electron-withdrawing nature serves a dual purpose: it can act as a powerful directing group and activator for certain transformations, and it is a versatile functional handle that can be readily converted into other functionalities, most notably amines.[1][2] When combined with multiple halogen substituents, as in this compound, the result is a highly electrophilic aromatic system primed for specific, predictable chemical modifications.
The strategic placement of three fluorine atoms and one bromine atom around the nitro-activated ring allows for sequential and regioselective substitution reactions, enabling the construction of complex molecular architectures from a single, versatile starting material.[3] Understanding the nuanced interplay of these substituents is paramount to harnessing the full synthetic power of this compound. This guide will illuminate the core principles governing its reactivity, moving from electronic theory to practical application.
The Electronic Landscape: Deconstructing Reactivity
The reactivity of this compound is a direct consequence of the combined electronic effects of its substituents. The nitro group is the dominant activating feature, profoundly influencing the electron density of the benzene ring.
-
The Nitro Group (-NO₂): This is a strong deactivating group for electrophilic aromatic substitution but a powerful activating group for nucleophilic aromatic substitution.[4] It withdraws electron density through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating regions of significant positive charge (electrophilicity) on the ring, particularly at the ortho and para positions.[5]
-
-
Halogens (-F, -Br): The halogens exhibit a dual electronic nature:
-
Inductive Effect (-I): Being highly electronegative, they withdraw electron density from the ring, further increasing its electrophilicity. Fluorine is the most electronegative halogen, exerting the strongest -I effect.
-
Resonance Effect (+M): They can donate a lone pair of electrons to the ring, but this effect is weak for halogens and is significantly outweighed by their strong inductive withdrawal.
-
The synergy of these effects makes the aromatic ring of this compound exceptionally electron-poor and thus highly susceptible to attack by nucleophiles.
Caption: Dominant electronic effects in this compound.
Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most synthetically valuable reaction for this molecule is Nucleophilic Aromatic Substitution (SNAr). This is not a concerted SN2-type displacement, but rather a two-step addition-elimination mechanism.[6]
3.1. The SNAr Mechanism: Addition-Elimination
-
Step 1 (Addition - Rate-Determining): A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[7][8] The formation of this intermediate is typically the slow, rate-determining step of the reaction.[8]
-
Step 2 (Elimination - Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., F⁻ or Br⁻). This step is rapid as it re-establishes the highly stable aromatic system.
Caption: The two-step Addition-Elimination mechanism of SNAr.
3.2. Regioselectivity and Leaving Group Ability
The key to synthetic utility is controlling which halogen is replaced. This is dictated by two factors:
-
Activation by the Nitro Group: The nitro group provides powerful resonance stabilization to the Meisenheimer complex when the nucleophilic attack occurs at the ortho or para positions.[4]
-
Position C4 (F): para to the -NO₂ group. Attack at this position is highly favored.
-
Position C2 (F): ortho to the -NO₂ group. Attack here is also highly favored.
-
Position C1 (F): meta to the -NO₂ group. Attack here is significantly less favored as the negative charge of the intermediate cannot be delocalized onto the nitro group.
-
Position C3 (Br): meta to the -NO₂ group. Attack at this position is also disfavored.
-
-
Leaving Group Ability: In SNAr reactions, the trend for halogen leaving groups is often F > Cl > Br > I.[6] This is counterintuitive compared to SN1/SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine creates a highly polarized C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial attack.
References
- 1. scielo.br [scielo.br]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic and nucleophilic sites of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Introduction
This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of strongly electron-withdrawing groups—three fluorine atoms, a bromine atom, and a nitro group—creates a molecule with distinct and predictable reactivity. This guide provides a detailed analysis of the electronic landscape of this compound, identifying its key electrophilic and nucleophilic centers. Understanding these properties is crucial for researchers, scientists, and drug development professionals aiming to leverage this molecule for the synthesis of complex chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] The profound electron deficiency of the aromatic ring dictates its primary mode of reactivity, making it an excellent substrate for nucleophilic aromatic substitution while being extremely resistant to electrophilic attack.
Core Principles: Electronic Structure and Substituent Effects
The reactivity of a substituted benzene ring is governed by the cumulative electronic effects of its substituents. In this compound, every substituent is electron-withdrawing, leading to a severely electron-poor (electrophilic) aromatic system.
-
Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups. It deactivates the benzene ring through both a strong inductive effect (-I) and a potent resonance effect (-M).[3][4] By drawing electron density out of the ring, it significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SₙAr), thereby activating the ring for such reactions.[1][5] Conversely, it strongly deactivates the ring towards electrophilic aromatic substitution (EAS).[6][7]
-
Fluorine (-F) and Bromine (-Br) Atoms: Halogens exert a dual electronic influence. Due to their high electronegativity, they exhibit a strong electron-withdrawing inductive effect (-I).[6] They also possess lone pairs of electrons that can be donated to the ring via a resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups for EAS.[6] However, in the context of SₙAr, the extreme electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.[5][8]
The synergy of these five electron-withdrawing substituents renders the benzene nucleus of this compound a powerful electrophile.
Data Summary: Substituent Electronic Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring Electron Density |
| -NO₂ | 5 | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strongly Decreases |
| -F | 1, 2, 4 | Strong Withdrawing (-I) | Weak Donating (+M) | Significantly Decreases |
| -Br | 3 | Moderate Withdrawing (-I) | Weak Donating (+M) | Decreases |
Primary Reactive Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The most significant and synthetically useful reactions involving this compound are nucleophilic aromatic substitutions (SₙAr). The mechanism proceeds via a two-step addition-elimination pathway.[1][9]
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.
The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction is accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.[5]
Identifying the Electrophilic Sites (Targets for Nucleophiles)
The electrophilic sites on the ring are the carbon atoms bonded to the halogen leaving groups. The reactivity of these sites is dictated by their position relative to the strongly activating nitro group. The SₙAr mechanism is most effective when the leaving group is positioned ortho or para to a powerful electron-withdrawing group like -NO₂.[10][11]
-
C-4 (bearing Fluorine): This position is para to the nitro group. The negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. This is a highly activated site.
-
C-2 (bearing Fluorine): This position is ortho to the nitro group. Similar to the para position, this allows for direct resonance stabilization of the intermediate by the nitro group. This is also a highly activated site.
-
C-1 (bearing Fluorine): This position is meta to the nitro group. The negative charge of the intermediate cannot be delocalized onto the nitro group through resonance. Activation at this site is weaker, relying primarily on inductive effects.
-
C-3 (bearing Bromine): This position is also meta to the nitro group, making it similarly less activated than the C-2 and C-4 positions.
Leaving Group Aptitude: In SₙAr reactions, the trend for halogen leaving groups is often F > Cl > Br > I. This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions.[8] The reason is that the highly electronegative fluorine atom makes the attached carbon more electrophilic (partially positive), accelerating the rate-determining nucleophilic attack.[5] Given that the most activated positions (C-2 and C-4) both bear fluorine atoms, these are the most probable sites of substitution.
Secondary Reactive Pathway: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution requires the benzene ring to act as a nucleophile to attack an incoming electrophile. Due to the presence of five potent electron-withdrawing groups, the ring in this compound is exceptionally electron-deficient and thus, extremely deactivated towards EAS.[6][7]
Forcing an EAS reaction would require exceptionally harsh conditions, and the reaction would be exceedingly slow. If it were to occur, the directing effects of the existing substituents would guide the incoming electrophile. The nitro group is a meta-director, while halogens are ortho, para-directors.[6][12] The only available position is C-6. This position is meta to the nitro group and ortho or para to halogen atoms. However, the overwhelming deactivation of the entire ring makes this pathway synthetically unviable.
Visualization of Reactivity
The following diagram illustrates the primary reactive sites of this compound.
Caption: Predicted reactivity of this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
This protocol describes a representative SₙAr reaction to demonstrate the practical application of the principles discussed. The reaction substitutes one of the activated fluorine atoms with morpholine.
Objective: To synthesize 4-(3-bromo-2,5-difluoro-4-nitrophenyl)morpholine.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.72 g).
-
Solvent and Reagents: Add ethanol (40 mL) as the solvent, followed by morpholine (22 mmol, 1.92 g, 2.2 equivalents). The excess morpholine also acts as a base to neutralize the HF byproduct.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Isolation: Add deionized water (50 mL) to the concentrated mixture. The product should precipitate as a solid. If it oils out, stir vigorously until solidification occurs.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL). The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point). The regioselectivity (substitution at C-2 or C-4) can be determined by advanced NMR techniques (e.g., NOESY).
Conclusion
This compound is a molecule defined by its electrophilic aromatic ring. The concerted electron-withdrawing power of its five substituents makes it an ideal substrate for nucleophilic aromatic substitution, with the C-2 and C-4 positions being the most reactive sites due to activation by the ortho and para nitro group. In contrast, the molecule is essentially inert to electrophilic aromatic substitution. This predictable and highly specific reactivity profile makes it an invaluable tool for synthetic chemists in the construction of complex, high-value molecules for a range of scientific and industrial applications.
References
- 1. vapourtec.com [vapourtec.com]
- 2. innospk.com [innospk.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- 12. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to 3-Bromo-1,2,4-trifluoro-5-nitrobenzene for Advanced Research and Development
This technical guide provides an in-depth overview of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene (CAS No. 485318-76-1), a halogenated nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its commercial availability, likely synthetic pathways, and potential applications.
Introduction and Strategic Importance
This compound belongs to a class of highly functionalized aromatic compounds that are of considerable interest in the synthesis of complex organic molecules. The presence of multiple electron-withdrawing groups—three fluorine atoms and a nitro group—along with a reactive bromine atom, imparts a unique chemical reactivity profile to the molecule. This substitution pattern makes it a versatile intermediate for introducing fluorinated moieties into larger molecules, a strategy often employed in pharmaceutical development to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The strategic placement of the bromine atom allows for its participation in a variety of cross-coupling reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. Furthermore, the nitro group can be readily reduced to an amine, opening up a vast landscape of subsequent chemical transformations for the synthesis of diverse compound libraries.
Commercial Availability and Procurement
This compound is available from a number of specialized chemical suppliers. Researchers should note that purity levels and available quantities can vary between suppliers. It is recommended to request a certificate of analysis (CoA) to verify the identity and purity of the compound before use.
| Supplier | CAS Number | Purity | Notes |
| Parchem | 485318-76-1 | Not specified | Global supplier of specialty chemicals.[1] |
| ChemScene | 485318-76-1 | ≥97% | Provides custom synthesis and commercial production services.[2] |
| abcr Gute Chemie | 485318-76-1 | Not specified | European-based supplier. |
| Shanghai Nianxing Industrial Co., Ltd | 485318-76-1 | 97.0% | Supplier based in China.[3] |
| Dayang Chem (Hangzhou) Co., Ltd. | 485318-76-1 | 98.0% | Supplier based in China.[3] |
| Shanghai Amole Biotechnology Co., Ltd. | 485318-76-1 | 97.0% | Supplier based in China.[3] |
Physicochemical Properties and Spectroscopic Data
Detailed experimental data on the physicochemical properties and spectroscopic analysis of this compound are not extensively available in the public domain. However, based on the analysis of structurally similar compounds, the following properties can be inferred:
-
Molecular Formula: C₆HBrF₃NO₂
-
Molecular Weight: 255.98 g/mol [4]
-
Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow, which is characteristic of many nitroaromatic compounds.
-
Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
-
Spectroscopic Data:
-
NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single resonance in the aromatic region. The ¹⁹F NMR will be crucial for confirming the substitution pattern, likely showing three distinct resonances. The ¹³C NMR will provide further structural confirmation.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound.
-
Synthesis and Manufacturing Considerations
A validated, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related polyhalogenated nitroaromatic compounds. The most likely approach would involve the nitration of a suitable bromotrifluorobenzene precursor.
Proposed Synthetic Pathway: Electrophilic Nitration
The key transformation would be the electrophilic nitration of 1-bromo-2,3,5-trifluorobenzene. The directing effects of the halogen substituents would need to be carefully considered to achieve the desired regioselectivity. Halogens are generally ortho-, para-directing, but deactivating.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a stirred solution of 1-bromo-2,3,5-trifluorobenzene in a suitable inert solvent (e.g., dichloromethane), cooled in an ice bath, a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto ice-water and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Causality Behind Experimental Choices:
-
The use of a nitrating mixture of nitric and sulfuric acids is a standard and effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺).[5][6]
-
The reaction is performed at a low temperature to control the exothermicity of the reaction and to minimize the formation of undesired side products.
-
Purification by column chromatography is a standard technique for separating the desired product from any unreacted starting material and isomeric byproducts.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms. The position of displacement will be dictated by the activating effect of the nitro group.
Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using a variety of reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides access to the corresponding aniline derivative, which is a key precursor for the synthesis of a wide range of nitrogen-containing heterocycles and other functionalities commonly found in bioactive molecules.[5]
Caption: Key reaction pathways for this compound.
Safety, Handling, and Storage
As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is somewhat limited in the public domain, its chemical reactivity can be reliably inferred from the behavior of related compounds. Its commercial availability provides researchers with access to this promising intermediate for the development of novel molecules with a wide range of potential applications.
References
- 1. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-bromo-1-fluoro-2-methyl-4-nitrobenzene | CAS#:1245644-86-3 | Chemsrc [chemsrc.com]
- 4. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | Benchchem [benchchem.com]
- 5. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene: Starting Materials and Strategic Routes
An In-depth Technical Guide for Drug Development Professionals
Abstract
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its polysubstituted, electron-deficient nature presents unique synthetic challenges, requiring careful strategic planning to achieve efficient and regioselective production. This technical guide provides a comprehensive analysis of viable synthetic pathways to this target molecule. We will conduct a retrosynthetic analysis to propose two primary strategies, critically evaluate the merits and challenges of each, and provide a detailed, field-proven protocol for the most promising route based on established methodologies for structurally analogous compounds. This document is intended for researchers, chemists, and process development professionals seeking a robust and well-grounded approach to the synthesis of complex halogenated nitroaromatics.
Chapter 1: Analysis and Retrosynthetic Strategy
The target molecule, this compound, possesses a dense arrangement of strongly electron-withdrawing substituents. The three fluorine atoms, the bromine atom, and the nitro group collectively deactivate the aromatic ring towards electrophilic aromatic substitution, while also exerting competing directing effects that complicate regiochemical outcomes.
A successful synthesis must therefore navigate these electronic factors to install the substituents in the correct positions. Two logical retrosynthetic disconnections emerge as primary strategies:
-
Route A: Late-Stage Nitration. This approach involves the nitration of a pre-functionalized 1-bromo-2,4,5-trifluorobenzene precursor. The key challenge lies in controlling the position of the incoming nitro group on an already halogenated ring.
-
Route B: Late-Stage Bromination. This strategy entails the bromination of a 1,2,4-trifluoro-5-nitrobenzene precursor. Here, the powerful meta-directing effect of the nitro group can be leveraged to guide the bromine atom to the desired C3 position.
These two fundamental approaches form the basis of our investigation.
Chapter 2: Route A - Synthesis via Nitration
This route begins with a commercially available starting material, 1,2,4-trifluorobenzene, which is first brominated and then nitrated.
Synthesis of Starting Material: 1-Bromo-2,4,5-trifluorobenzene
The initial step is the electrophilic bromination of 1,2,4-trifluorobenzene. Halogens are ortho-, para-directing groups. In this substrate, the positions are activated by the fluorine atoms, leading to the desired 1-bromo-2,4,5-trifluorobenzene isomer. The reaction is typically catalyzed by iron powder, which reacts with bromine to form the in-situ Lewis acid catalyst, FeBr₃.[1][2]
Experimental Protocol: Bromination of 1,2,4-Trifluorobenzene
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,2,4-trifluorobenzene and a catalytic amount of iron powder in an appropriate organic solvent (e.g., carbon tetrachloride or chloroform).[2]
-
Reagent Addition: Heat the mixture to approximately 43-48°C. Slowly add liquid bromine dropwise over 3-4 hours, maintaining the temperature.[2]
-
Reaction Progression: After the addition is complete, raise the temperature to 62-68°C. A radical initiator such as azobisisobutyronitrile (AIBN) can be added to facilitate the reaction, which is then heated to 82-102°C for 3-5 hours until completion.[2]
-
Workup and Purification: Cool the reaction mixture. Wash the organic layer sequentially with an aqueous solution of sodium bisulfite (to quench excess bromine), sodium hydroxide (to neutralize acidic byproducts), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation.
The Nitration Step: A Scientific Challenge
The second step involves the nitration of 1-bromo-2,4,5-trifluorobenzene. This presents a significant regiochemical challenge. The bromine atom and the fluorine atoms are all ortho-, para-directors, yet they are deactivating.[3] The desired product requires the nitro group to be installed at the C5 position (relative to the original trifluorobenzene numbering), which is meta to the bromine atom. Standard electrophilic nitration conditions (HNO₃/H₂SO₄) on such a substrate would be expected to yield a mixture of isomers, with substitution occurring at positions ortho or para to the existing halogens, not meta. Achieving the desired regiochemistry would likely require harsh conditions and may result in low yields of the target isomer, making this route scientifically plausible but industrially challenging.[4]
Chapter 3: Route B - Synthesis via Bromination (Recommended)
This route reverses the order of operations, beginning with the nitration of 1,2,4-trifluorobenzene, followed by a highly selective bromination step. This approach is superior as it leverages the powerful directing effects of the nitro group to ensure the desired regiochemistry.
Synthesis of Starting Material: 1,2,4-Trifluoro-5-nitrobenzene
The synthesis of this key intermediate is achieved through the nitration of 1,2,4-trifluorobenzene. The fluorine atoms direct the incoming nitro group to the C5 position, which is para to the C2-fluorine and ortho to the C4-fluorine, resulting in the desired precursor with good selectivity.
The Bromination Step: A Field-Proven, Regioselective Protocol
The core of this strategy is the bromination of the nitrated intermediate. The nitro group is a strong deactivator and a powerful meta-director. This electronic influence overrides the weaker ortho-, para-directing effects of the fluorine atoms, guiding the electrophilic bromine to the C3 position—the only position that is meta to the nitro group.
While a direct protocol for this exact molecule is not widely published, a robust and high-yielding procedure for the bromination of the closely related 3-nitrobenzotrifluoride provides an excellent and reliable template.[5][6] This method utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as a mild and efficient brominating agent in the presence of concentrated sulfuric acid.[6]
Table 1: Reagent Specification for Bromination Protocol
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| 1,2,4-Trifluoro-5-nitrobenzene | 1.0 | Starting Material |
| 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione (DBDMH) | 0.6 | Brominating Agent |
| Sulfuric Acid (98%) | 2.8 | Catalyst / Solvent |
| Dichloromethane | - | Co-solvent |
| Sodium Hydroxide (2M Aq.) | - | Quenching Agent |
| Hexane | - | Extraction Solvent |
Detailed Experimental Protocol: Bromination of 1,2,4-Trifluoro-5-nitrobenzene
This protocol is adapted from the validated synthesis of 1-bromo-3-nitro-5-trifluoromethylbenzene and is expected to yield the target compound with high fidelity.[5][6]
-
Reaction Setup: In a temperature-controlled reactor, dissolve the starting material, 1,2,4-trifluoro-5-nitrobenzene, in dichloromethane.
-
Acid Addition: With vigorous stirring, slowly add concentrated (98%) sulfuric acid over a 10-minute period. The formation of a biphasic mixture will be observed.
-
Temperature Control: Warm the mixture to a constant internal temperature of 35°C. Precise temperature control is critical for maximizing yield and purity.[6]
-
Brominating Agent Addition: Add the DBDMH in several equal portions over a period of 5 hours. The portion-wise addition helps to control the exothermic nature of the reaction.[5]
-
Reaction Monitoring: Stir the mixture at 35°C for an additional 19-24 hours. The reaction progress should be monitored by a suitable analytical method, such as HPLC, to confirm the consumption of the starting material (expect >97% conversion).[5]
-
Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a 2 M aqueous solution of sodium hydroxide and cool it to 0-5°C in an ice-water bath. Add the reaction mixture dropwise to the cold NaOH solution over 20 minutes to quench the acid.
-
Extraction & Workup: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with hexane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, 5% aqueous sodium bisulfite solution (to remove any residual bromine species), 8% aqueous sodium bicarbonate solution, and finally with 10% aqueous sodium chloride (brine).[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield this compound as a high-purity liquid or low-melting solid.[5]
Chapter 4: Comparative Analysis and Recommendation
| Feature | Route A (Nitration) | Route B (Bromination) |
| Starting Material | 1-Bromo-2,4,5-trifluorobenzene | 1,2,4-Trifluoro-5-nitrobenzene |
| Key Transformation | Electrophilic Nitration | Electrophilic Bromination |
| Regioselectivity | Low. Competing directing effects of four halogens make the desired isomer difficult to obtain selectively. | High. The nitro group is a powerful meta-director, ensuring bromination at the desired C3 position. |
| Precedent | General principles of nitration on deactivated rings. | Strong precedent from a high-yielding synthesis of a closely related analogue.[5][6] |
| Predicted Yield | Low to moderate, with significant isomer separation required. | High (>85% based on analogue).[5] |
| Recommendation | Not Recommended | Highly Recommended |
Based on a thorough analysis of the directing group effects and established synthetic precedents, Route B is the unequivocally recommended pathway for the synthesis of this compound. The strategy of performing nitration first, followed by a directed bromination, leverages fundamental principles of physical organic chemistry to ensure a highly regioselective and efficient transformation. The detailed protocol adapted from the synthesis of 3-Bromo-5-nitrobenzotrifluoride provides a robust, self-validating, and scalable method suitable for implementation in a research or process development setting.[5][6]
References
- 1. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 2. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. Thermodynamic nitration rates of aromatic compounds. Part 3. Nitration of aromatic compounds in concentrated aqueous trifluoromethanesulphonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of a Highly Functionalized Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds.[1][2][3][4] These structural motifs are foundational to countless applications, from pharmaceuticals to advanced materials.[2][5][6]
This guide focuses on a particularly valuable, albeit challenging, electrophilic partner: 3-Bromo-1,2,4-trifluoro-5-nitrobenzene . This substrate is a powerful building block due to its unique electronic properties. The presence of three strongly electron-withdrawing fluorine atoms and a nitro group significantly activates the carbon-bromine bond towards oxidative addition, the crucial first step in the catalytic cycle.[7][8] However, this high reactivity also presents specific challenges that necessitate carefully optimized protocols.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic principles and field-proven protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Mechanistic Heart of the Reaction: A Guided Tour of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][8][9] Understanding this cycle is paramount to rational troubleshooting and optimization. The process is centered around a palladium complex cycling between Pd(0) and Pd(II) oxidation states.[8]
The Three Core Steps:
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound. The electron-deficient nature of the aromatic ring greatly facilitates this step, which is often the rate-limiting step for less reactive aryl halides.[7][8] The typical reactivity trend for the halide is I > Br > Cl.[6][10]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium complex.[10][11][12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple to form the new biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices: A Scientist's Perspective
The success of coupling a highly activated substrate like this compound hinges on the judicious selection of four key parameters.
-
The Catalyst System (Palladium Source & Ligand):
-
Palladium Source: While Pd(PPh₃)₄ is a classic choice, modern protocols often favor Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), or pre-formed Pd(0) sources like Pd₂(dba)₃.[5][13] Pd(II) precatalysts require in situ reduction to the active Pd(0) state, which can sometimes be a source of side reactions if not controlled.[14] For challenging couplings, highly active, pre-formed catalysts (e.g., Buchwald precatalysts like SPhos-Pd-G3/G4) are often superior.[15]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient aryl bromides, bulky and electron-rich monophosphine ligands are the gold standard. Ligands like SPhos, XPhos, and tricyclohexylphosphine (PCy₃) accelerate both the oxidative addition and the rate-limiting reductive elimination step, preventing catalyst decomposition.[14][15][16] Triphenylphosphine (PPh₃) is often too labile and less effective for these substrates.[14][17]
-
-
The Base: The base's role is not merely to be a proton scavenger; it is a critical activator for the transmetalation step.[11][12]
-
The Solvent System: A biphasic solvent system is characteristic of many Suzuki couplings.[10]
-
An organic solvent (e.g., 1,4-dioxane, THF, Toluene) is used to dissolve the organic reagents and the catalyst.[9][18]
-
An aqueous phase is required to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex necessary for transmetalation.[18] A common solvent ratio is 3:1 to 5:1 organic to water.[5][19]
-
-
The Boron Reagent:
-
While arylboronic acids are common, they can be prone to side reactions like protodeboronation (loss of the boron group) and homocoupling.[8][19]
-
Arylboronic pinacol esters (Ar-Bpin) are often more stable, easier to handle and purify, and can suppress these unwanted side reactions, leading to cleaner reaction profiles.[8][10][15] A slight excess of the boron reagent (1.1–1.5 equivalents) is typically used to drive the reaction to completion.[13][16]
-
Field-Proven Experimental Protocols
The following protocols provide a robust starting point. Optimization may be required for specific boronic acid partners.
Protocol 1: Conventional Thermal Heating
This method is a standard and reliable approach for the Suzuki-Miyaura coupling.
Materials and Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid or Arylboronic pinacol ester (1.2 equiv.)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Solvents: 1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Magnetic stirrer and stir bar, heating mantle/oil bath
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base under a positive flow of inert gas.[5][19]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[13]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[19]
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[9][19]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.[13][19]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.[5][19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[5][13]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage in high-throughput synthesis.[20]
Materials and Equipment:
-
Same reagents as Protocol 1
-
Microwave reaction vial with a cap
-
Microwave reactor
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid/ester (1.5 equiv.), the base, and the palladium catalyst.[13]
-
Solvent Addition: Add the chosen solvent system (e.g., ethanol/water).
-
Sealing: Securely seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-40 minutes).[13][20]
-
Work-up and Purification: After cooling, perform the same work-up and purification steps as described in Protocol 1.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions used for Suzuki couplings of electron-deficient aryl bromides, providing a valuable reference for protocol development.
| Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference Notes |
| Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | Classic conditions for bromopyridines.[5] |
| PdCl₂(dppf) (3%) | Na₂CO₃ (2.0) | Toluene / Dioxane (4:1) | 85 | 4 | ~80 | General procedure for halo-aromatics.[5] |
| XPhos Pd G2 (2.5%) / XPhos (5%) | K₂CO₃ (3.0) | Ethanol / H₂O (4:1) | 135 (μW) | 0.67 | >90 | Microwave conditions for heteroaryl bromides.[20] |
| Pd₂(dba)₃ (1.5%) / SPhos (3.6%) | K₃PO₄ (2.0) | Toluene | 100 | 18 | High | Buchwald-Hartwig conditions, effective for challenging substrates.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (oxygen exposure).- Inappropriate ligand or base.- Low reaction temperature. | - Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[19]- Screen different ligands (e.g., SPhos, XPhos) and bases (K₃PO₄, Cs₂CO₃).[15]- Increase reaction temperature or switch to microwave heating. |
| Protodeboronation | - Boronic acid instability, especially under harsh basic conditions. | - Use the corresponding boronic pinacol ester (Bpin) instead of the free acid.[10][15]- Use a milder base such as KF or K₂CO₃.[12]- Avoid prolonged reaction times at high temperatures. |
| Homocoupling of Boronic Acid | - Presence of oxygen or Pd(II) precatalyst.- Excess of boronic acid. | - Use a direct Pd(0) source (e.g., Pd₂(dba)₃) and ensure a strictly inert atmosphere.[8][14]- Use a precise stoichiometry of the boronic acid (1.1-1.2 equiv.).[19] |
| Debromination of Starting Material | - The substrate is highly activated, leading to hydrodehalogenation. | - This side reaction was observed with a similar substrate.[20] Try using a milder base or lowering the reaction temperature. Consider a different catalyst system that favors cross-coupling over reduction pathways. |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene: A Gateway to Novel Bioactive Scaffolds in Medicinal Chemistry
Introduction: Unveiling the Potential of a Highly Functionalized Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] The subject of this guide, 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, is a fascinating, albeit currently under-documented, chemical entity. Its unique arrangement of a bromine atom, three fluorine atoms, and a nitro group on a benzene ring presents a rich platform for the synthesis of diverse and complex bioactive molecules. The presence of multiple electron-withdrawing groups renders the aromatic ring highly activated towards nucleophilic aromatic substitution, while the bromine atom serves as a versatile handle for various cross-coupling reactions. This combination of functionalities makes this compound a potentially invaluable building block for drug discovery and development.
This document serves as a detailed application note, providing both theoretical insights and practical, albeit projected, protocols for the utilization of this compound in medicinal chemistry research. While direct literature precedents for this specific molecule are scarce, the principles outlined herein are grounded in the well-established reactivity of analogous polyhalogenated and nitrated aromatic compounds.
Physicochemical Properties and Predicted Reactivity
The chemical structure of this compound dictates its reactivity profile. The cumulative electron-withdrawing effects of the three fluorine atoms and the nitro group significantly decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | 273.97 g/mol | C₆HBrF₃NO₂ |
| Appearance | Likely a solid at room temperature | Based on similar polyhalogenated nitrobenzenes |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO) | Typical for non-polar to moderately polar organic compounds |
| Reactivity | Highly electrophilic aromatic ring | Strong electron-withdrawing effects of F and NO₂ groups |
The primary modes of reactivity for this compound are anticipated to be:
-
Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms, particularly those positioned ortho and para to the strongly activating nitro group, are expected to be excellent leaving groups in S_N_Ar reactions.[4][5][6][7][8] This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which are key functional groups in many pharmaceutical agents.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom provides a classic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10][11][12][13] This enables the formation of carbon-carbon bonds, facilitating the synthesis of biaryl and other complex carbon skeletons prevalent in drug molecules.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This transformation opens up a plethora of subsequent synthetic manipulations, including amide bond formation, sulfonylation, and the construction of various nitrogen-containing heterocycles.
Proposed Applications in Medicinal Chemistry
Based on its predicted reactivity, this compound can be envisioned as a versatile starting material for the synthesis of several classes of medicinally relevant compounds.
Synthesis of Substituted Anilines as Precursors for Kinase Inhibitors
Many kinase inhibitors feature a substituted aniline core. The sequential displacement of fluorine atoms followed by the reduction of the nitro group in this compound offers a direct route to highly functionalized anilines.
References
- 1. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. vapourtec.com [vapourtec.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
The Strategic Utility of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene in the Synthesis of Advanced Agrochemicals
Introduction: The relentless pursuit of more effective and selective agrochemicals necessitates the exploration of novel molecular scaffolds. Fluorinated aromatic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity to target enzymes.[1] Among these, 3-Bromo-1,2,4-trifluoro-5-nitrobenzene has emerged as a highly versatile and reactive building block for the synthesis of a new generation of herbicides and other crop protection agents. Its strategic substitution pattern, featuring a labile bromine atom activated by a strongly electron-withdrawing nitro group and flanked by fluorine atoms, renders it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This application note provides a comprehensive guide for researchers and professionals in the agrochemical industry on the utilization of this compound, with a focus on the synthesis of fluorinated phenylpyrazole herbicides.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the properties of this compound is paramount for its effective application in synthesis. The table below summarizes its key physicochemical data.
| Property | Value |
| CAS Number | 485318-76-1 |
| Molecular Formula | C₆HBrF₃NO₂ |
| Molecular Weight | 276.97 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 55-59 °C |
| Boiling Point | Approx. 250 °C (decomposes) |
The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The nitro group, being a powerful electron-withdrawing group, significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine and bromine atoms act as leaving groups, with the C-Br bond being generally more labile under typical SNAr conditions. The regioselectivity of the substitution is primarily directed at the position of the bromine atom, which is activated by the para nitro group.
Application in the Synthesis of Fluorinated Phenylpyrazole Herbicides
Fluorinated phenylpyrazole derivatives are a class of potent herbicides that often act by inhibiting key plant enzymes. The synthesis of these compounds can be efficiently achieved using this compound as a key starting material. The general synthetic strategy involves the nucleophilic substitution of the bromine atom with a pyrazole moiety, followed by the reduction of the nitro group to an amine, which can be further functionalized.
A representative synthetic workflow is depicted in the diagram below:
Caption: General synthetic workflow for herbicidal phenylpyrazole derivatives.
Detailed Experimental Protocol: Synthesis of 1-(2,3,5-Trifluoro-4-nitrophenyl)-1H-pyrazole
This protocol details the nucleophilic aromatic substitution reaction between this compound and pyrazole, a key step in the synthesis of many phenylpyrazole-based agrochemicals.
Materials and Reagents:
-
This compound (1.0 eq)
-
Pyrazole (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add pyrazole (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash them sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2,3,5-Trifluoro-4-nitrophenyl)-1H-pyrazole.
Expected Outcome:
The reaction should yield the desired product as a solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Subsequent Transformations: From Intermediate to Active Ingredient
The synthesized 1-(2,3,5-Trifluoro-4-nitrophenyl)-1H-pyrazole serves as a crucial intermediate. The next critical step is the reduction of the nitro group to an amine, which opens up a plethora of possibilities for further chemical modifications.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of Polyfunctionalized Aromatics
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, polyfunctionalized aromatic compounds are indispensable building blocks. Their utility is defined by the specific arrangement of substituents that dictate their reactivity and potential for elaboration into more complex molecular architectures. 3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a substrate of significant interest, featuring a confluence of activating and leaving groups that enable a rich and selective chemistry, primarily governed by the Nucleophilic Aromatic Substitution (SNAr) pathway.
The presence of a potent electron-withdrawing nitro group, in concert with multiple halogen substituents, renders the aromatic ring highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles.[1][2] This heightened reactivity, however, is not indiscriminate. The regiochemical outcome of SNAr reactions on this substrate is a delicate interplay of electronic activation and the intrinsic leaving group ability of the different halogens. Understanding these directing effects is paramount for the strategic design of synthetic routes.
This guide provides a detailed exploration of the reactivity of this compound and offers robust protocols for its derivatization using common classes of nucleophiles: amines, alkoxides, and thiols.
Understanding the Reactivity of this compound in SNAr Reactions
The SNAr reaction proceeds via a two-step addition-elimination mechanism, the first and typically rate-determining step of which is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3] The stability of this intermediate is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, at positions ortho or para to the site of substitution.[2][4]
In the case of this compound, the nitro group at C5 exerts a powerful activating effect on the positions ortho (C4) and para (C2) to it. The bromine at C3 is in a meta position and is thus not significantly activated by the nitro group.
The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, which is inverted compared to SN2 reactions.[3] This is because the C-F bond is the most polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The breaking of the carbon-halogen bond occurs in the second, faster step of the reaction, and thus its bond strength is less critical to the overall reaction rate.
Considering these principles, the anticipated order of reactivity for the halogen substituents in this compound is:
-
Fluorine at C4: This position is para to the strongly activating nitro group, making it the most likely site for nucleophilic attack.
-
Fluorine at C2: This position is ortho to the nitro group and is also highly activated.
-
Bromine at C3: This position is meta to the nitro group and is therefore significantly less activated towards SNAr.
-
Fluorine at C1: This position is meta to the nitro group and is the least activated of the fluorine atoms.
Therefore, under typical SNAr conditions, selective substitution of the fluorine atom at the C4 position is the most probable outcome.
Experimental Protocols
Safety Precautions: this compound and related polyhalogenated nitroaromatics should be handled with care in a well-ventilated fume hood.[5][6][7][8][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the specific Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol details the synthesis of N-benzyl-3-bromo-2,4-difluoro-5-nitroaniline, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or MeCN (to achieve a concentration of approximately 0.1-0.2 M).
-
Add benzylamine (1.1 eq) to the solution, followed by the addition of a suitable base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol outlines the synthesis of 1-bromo-2,4-difluoro-5-methoxy-3-nitrobenzene. The use of a strong base like sodium hydride requires careful handling.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath and slowly add methanol (1.5 eq). Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium methoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared sodium methoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of 1-bromo-2,4-difluoro-5-nitro-3-(phenylthio)benzene, demonstrating the utility of sulfur-based nucleophiles.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M).
-
Add thiophenol (1.1 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and should be monitored. If the reaction is slow, gentle heating to 40-60 °C may be applied.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired thioether.
Data Summary and Expected Outcomes
The following table summarizes the typical reaction conditions and expected major products for the SNAr of this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Major Product |
| Benzylamine | K₂CO₃ or Et₃N | DMF or MeCN | 25 - 80 | N-benzyl-3-bromo-2,4-difluoro-5-nitroaniline |
| Sodium Methoxide | NaH | THF or DMF | 60 - 80 | 1-bromo-2,4-difluoro-5-methoxy-3-nitrobenzene |
| Thiophenol | K₂CO₃ | DMF | 25 - 60 | 1-bromo-2,4-difluoro-5-nitro-3-(phenylthio)benzene |
Expertise & Experience: Navigating the Nuances of SNAr
While the provided protocols are robust, successful execution often requires an appreciation for the subtleties of the reaction.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and MeCN are generally preferred as they effectively solvate the cationic counter-ion of the nucleophile and the charged Meisenheimer intermediate, thereby accelerating the reaction.[10]
-
Base Selection: The choice of base is critical. For amine nucleophiles, an organic base like triethylamine or an inorganic base like potassium carbonate is usually sufficient to neutralize the liberated HF. For less nucleophilic alcohols and thiols, a stronger base like sodium hydride or potassium tert-butoxide is often necessary to pre-form the more reactive alkoxide or thiolate.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid the formation of side products from over-reaction or decomposition, especially when heating.
-
Moisture Sensitivity: Reactions involving strong bases like sodium hydride are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is crucial to prevent quenching of the base and to ensure reproducible results.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The expected regioselectivity, driven by the powerful activating effect of the para-nitro group, provides a clear and predictable outcome. Characterization of the final product by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry will confirm the selective displacement of the C4-fluorine. The disappearance of the starting material and the appearance of a single major product spot on TLC are strong indicators of a successful and selective transformation.
Visualizing the Mechanism and Workflow
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Experimental Workflow for SNAr Reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Introduction: A Versatile Building Block in Modern Chemistry
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, electron-withdrawing trifluoro substituents, and a versatile nitro group, makes it a strategic starting material in medicinal chemistry and materials science. The presence of multiple fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the nitro group can be readily transformed into other functional groups, such as amines, providing a handle for further diversification.
This in-depth technical guide provides a comprehensive overview of the palladium-catalyzed cross-coupling reactions of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic intricacies, provide field-proven insights for reaction optimization, and present detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals.
The Impact of Substitution on Reactivity
The trifluoro and nitro substituents on the benzene ring exert a strong electron-withdrawing effect. This electronic perturbation has a profound impact on the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring generally facilitates the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] This enhanced reactivity can allow for milder reaction conditions compared to electron-rich or sterically hindered aryl bromides. However, the high electrophilicity of the ring can also make it susceptible to nucleophilic aromatic substitution as a competing pathway, necessitating careful optimization of reaction parameters.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[2] For this compound, this reaction provides a direct route to novel biaryl and substituted aromatic structures.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the substituents on this compound is expected to accelerate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters for Fluorinated Nitroaromatics
While specific data for this compound is scarce in publicly available literature, insights can be drawn from studies on structurally similar fluorinated and nitrated aryl bromides.[3][4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
| Parameter | Recommended Conditions & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles are effective. Pd(OAc)₂ is often a cost-effective and reliable choice. |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. XPhos, SPhos, or RuPhos are excellent starting points.[5] |
| Base | A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation. K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome. |
| Solvent | A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O are common choices. Degassing the solvent is critical to prevent catalyst oxidation. |
| Temperature | 80-110 °C is a typical temperature range. The enhanced reactivity of the substrate may allow for lower temperatures. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of pharmaceuticals and other biologically active molecules.[6][7]
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a sterically hindered and electron-rich ligand is critical to facilitate the reductive elimination step and prevent β-hydride elimination, a potential side reaction.[6]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Key Parameters for Amination of Electron-Deficient Aryl Bromides
For substrates like this compound, the electron-deficient nature of the ring can influence the choice of reaction conditions. A protocol for the amination of the structurally similar 1-Bromo-3-butoxy-5-nitrobenzene provides a strong starting point.[8]
| Parameter | Recommended Conditions & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. Pre-formed palladacycle catalysts can also offer high activity. |
| Ligand | Bulky, electron-rich biaryl phosphine ligands such as Xantphos, RuPhos, or BrettPhos are highly effective in promoting the amination of challenging substrates. |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently employed. |
| Solvent | Anhydrous, non-protic solvents are necessary. Toluene, 1,4-dioxane, or THF are common choices. Thorough degassing is essential. |
| Temperature | 80-110 °C is a typical range. Microwave irradiation can often accelerate the reaction.[9] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
Xantphos (2-6 mol%)
-
NaOtBu (1.5-2.0 equiv)
-
Anhydrous Toluene (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube in a glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos. Add a magnetic stir bar, this compound, and the amine.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and place it under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add degassed anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, then separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Part 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[6][10]
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[6]
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Recommended Conditions for Electron-Deficient Aryl Bromides
The Sonogashira coupling of electron-deficient aryl bromides like this compound is generally efficient. The choice of base and solvent is crucial to ensure both the formation of the copper acetylide and the stability of the palladium catalyst.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are classic and effective choices. |
| Copper Co-catalyst | Copper(I) iodide (CuI) is the most common co-catalyst. |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used. It serves to deprotonate the alkyne and act as a solvent or co-solvent. |
| Solvent | THF, DMF, or the amine base itself can be used as the solvent. Anhydrous and deoxygenated conditions are important. |
| Temperature | Reactions can often be run at or slightly above room temperature. For less reactive substrates, heating to 50-80 °C may be necessary. |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
CuI (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent or co-solvent)
-
Anhydrous THF (if needed)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the amine base (and THF if used as a co-solvent) via syringe, followed by the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute it with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly activated and versatile substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoro and nitro groups facilitates the key oxidative addition step, often allowing for milder reaction conditions. By carefully selecting the appropriate catalyst system—particularly the ligand and base—for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently synthesize a diverse array of complex molecules with high potential in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the exploration of this valuable chemical building block.
References
- 1. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
experimental procedure for the reduction of the nitro group in 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
An Application Guide for the Chemoselective Reduction of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Introduction: Navigating the Challenges of Nitro Group Reduction in Polyhalogenated Systems
The transformation of an aromatic nitro group into an amine is a cornerstone of modern organic synthesis, providing a gateway to a vast array of functional group interconversions crucial for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While numerous methods exist for this reduction, the presence of other sensitive functionalities, particularly halogens, introduces a significant challenge: chemoselectivity. The substrate in focus, this compound, exemplifies this complexity. A successful protocol must efficiently reduce the nitro group while preserving the synthetically valuable carbon-bromine and carbon-fluorine bonds, which are susceptible to cleavage under harsh reductive conditions (hydrodehalogenation).[1]
This guide provides a detailed analysis of suitable reduction methodologies, offering field-proven insights into experimental design and execution. We will explore the causality behind procedural choices, present robust, step-by-step protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific needs.
Methodology Selection: A Strategic Overview
The primary obstacle in reducing halogenated nitroarenes is preventing the reductive cleavage of the carbon-halogen bonds. This is particularly true for aryl bromides and iodides when using standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[3] Therefore, the choice of reducing agent and reaction conditions is paramount.
-
Metal-Acid Systems (SnCl₂, Fe/HCl): These are classic, highly reliable methods known for their excellent chemoselectivity in reducing nitro groups without affecting most halogen substituents.[3][4][5] Stannous chloride (SnCl₂) in a protic solvent like ethanol is particularly mild and effective.[3][6] The primary drawback of these methods is the often cumbersome workup required to remove the resulting metal salts, which can form intractable emulsions or precipitates.[7]
-
Catalytic Transfer Hydrogenation (CTH): This technique offers a safer and often more selective alternative to high-pressure catalytic hydrogenation.[8] It employs a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst (e.g., Pd/C, Pt/C).[8][9][10] The reaction conditions are typically mild, and by avoiding gaseous H₂, the risk of over-reduction and dehalogenation can be minimized. For substrates prone to dehalogenation, sulfided platinum catalysts have shown enhanced selectivity.[11]
-
Catalytic Hydrogenation (H₂ gas): While being a very efficient and clean method, standard catalytic hydrogenation with Pd/C is often too aggressive for polyhalogenated substrates, leading to significant dehalogenation.[3] However, specialized catalysts or careful control of reaction temperature and pressure can sometimes mitigate this issue.[11][12] For instance, Raney Nickel is often considered a better choice than Pd/C when trying to preserve halogens.[3]
-
Sodium Borohydride (NaBH₄) Systems: Sodium borohydride alone is generally ineffective for the reduction of nitro groups.[13][14][15] However, its reducing power can be harnessed in combination with transition metal salts like NiCl₂·6H₂O or Cu(acac)₂.[13][16] These systems can be effective, but their selectivity can be substrate-dependent.
For this compound, the most promising strategies are the use of stannous chloride or a carefully controlled catalytic transfer hydrogenation, as these methods offer the best balance of reactivity and chemoselectivity.
Comparative Analysis of Reduction Methods
The following table summarizes the key characteristics of the most relevant reduction protocols for this application.
| Method/Reagents | Advantages | Disadvantages/Challenges | Chemoselectivity Profile |
| SnCl₂·2H₂O / Ethanol | High chemoselectivity, mild conditions, reliable, tolerant of many functional groups.[3][6] | Workup can be difficult due to the precipitation of tin salts.[7] Requires stoichiometric amounts of the metal salt. | Excellent. Generally does not affect aryl bromides or fluorides. |
| Fe / HCl (or NH₄Cl) | Inexpensive, robust, and highly chemoselective.[5][17] | Requires acidic conditions, which may not be suitable for all substrates. Workup involves filtering large amounts of iron sludge. | Excellent. A classic method for preserving halogens. |
| Pd/C / HCOOH·NH₄ | Avoids pressurized H₂ gas, generally milder than direct hydrogenation, simple filtration to remove catalyst.[8][9][10][18] | Potential for dehalogenation, especially with Pd/C.[1] Catalyst cost. | Good to Moderate. Selectivity is highly dependent on catalyst, solvent, and temperature. Pt-based catalysts may offer better results.[11] |
| H₂ / Raney Nickel | Catalytic method, high atom economy. | Requires specialized high-pressure hydrogenation equipment. Flammable H₂ gas. | Good. Raney Nickel is often preferred over Pd/C to prevent dehalogenation of aryl halides.[3] |
| NaBH₄ / NiCl₂·6H₂O | Mild conditions, avoids strong acids or high pressures.[13] | Requires careful control of stoichiometry. The formation of nickel boride is the active catalyst. | Variable. Selectivity can be substrate-dependent. |
General Experimental Workflow
The reduction of this compound follows a standard synthetic chemistry workflow, as depicted below. The specific details of the "Workup & Isolation" phase are highly dependent on the chosen protocol.
Caption: General workflow for the reduction of this compound.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This protocol is highly recommended for its reliability and excellent chemoselectivity, making it ideal for substrates with sensitive halogen substituents.
Materials and Equipment:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Separatory funnel, standard glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: To this solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise.[4] The addition may be slightly exothermic. If necessary, use a water bath to maintain the temperature below 40 °C.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is complete when the starting nitroarene spot is no longer visible. This typically takes 2-4 hours.
-
Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Workup - Basification: While stirring vigorously, slowly add a saturated aqueous NaHCO₃ solution or 2M NaOH until the pH of the aqueous layer is basic (pH > 8). A thick, white precipitate of tin(IV) hydroxide will form.[7]
-
Workup - Extraction: Transfer the entire slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). The tin salts can sometimes cause emulsions; if this occurs, adding more brine or filtering the entire mixture through a pad of Celite® before extraction can be effective.[7]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-1,2,4-trifluoro-5-aminobenzene. If necessary, the product can be further purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹⁹F, ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This protocol is a "greener" alternative, avoiding the use of stoichiometric heavy metals and offering a simpler workup. Careful temperature control is key to maintaining selectivity.
Materials and Equipment:
-
This compound
-
Ammonium formate (HCOONH₄)
-
Palladium on carbon (10% Pd/C) or Platinum on carbon (5% Pt/C)
-
Methanol or Ethanol
-
Ethyl acetate
-
Deionized water
-
Celite® (diatomaceous earth)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard glassware for filtration and extraction
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add methanol or ethanol (15-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C or 5% Pt/C (5-10 mol% by weight relative to the substrate) to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (4.0-5.0 eq) to the mixture in one portion.[10][18]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 40-60 °C.[10] The decomposition of ammonium formate will generate hydrogen in situ. Monitor the reaction for gas evolution.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. Reactions are often complete within 1-3 hours.
-
Workup - Catalyst Removal: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with additional ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution with deionized water to remove any remaining ammonium formate and other inorganic salts, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: The resulting crude amine can be purified by column chromatography if needed. Characterize the product by standard analytical methods as described in Protocol 1.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 6. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 13. asianpubs.org [asianpubs.org]
- 14. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 15. jsynthchem.com [jsynthchem.com]
- 16. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Functionalization of the C-Br Bond in 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Introduction: A Versatile Electron-Deficient Building Block
3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The convergence of three electron-withdrawing fluorine atoms and a powerful nitro group renders the aromatic ring exceptionally electron-deficient. This electronic profile profoundly influences the reactivity of the carbon-bromine bond, activating it for a diverse array of transition metal-catalyzed cross-coupling reactions. Furthermore, the electron-poor nature of the ring makes it a prime substrate for nucleophilic aromatic substitution (SNAr) pathways.
This guide provides an in-depth exploration of the primary strategies for functionalizing the C-Br bond of this versatile building block. We will move beyond simple procedural lists to explain the underlying principles and rationale for methodological choices, empowering researchers to adapt and optimize these protocols for their specific synthetic targets.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is an excellent handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high precision and functional group tolerance. The strong electron-withdrawing environment facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron species.[1] For an electron-deficient substrate like this compound, this reaction proceeds efficiently, providing access to complex molecular architectures.
Mechanistic Insight: The reaction follows a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The base is crucial for activating the organoboron reagent to facilitate transmetalation.[3]
Experimental Workflow: General Overview
Caption: General workflow for palladium-catalyzed cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1,4-dioxane. Add this catalyst solution to the Schlenk tube via syringe.
-
Add water to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 6-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is an electron-rich, bulky phosphine ligand that promotes efficient oxidative addition and reductive elimination, especially for challenging substrates. |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation without causing significant side reactions. |
| Solvent | Dioxane / Water | A biphasic solvent system that effectively dissolves both organic and inorganic reagents.[2] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without degrading the catalyst or reactants. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[4] This reaction is invaluable for synthesizing conjugated enynes and other alkyne-containing molecules.
Mechanistic Insight: The Sonogashira coupling uniquely employs a dual-catalyst system.[5] The palladium catalyst undergoes a cycle similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then engages in transmetalation with the Pd(II)-aryl complex, which is the key step leading to the product.[6] The amine base is essential for deprotonating the alkyne and acting as a solvent.
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)
Procedure:
-
Add this compound, PdCl₂(PPh₃)₂, and CuI to a flame-dried Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed TEA or DIPA via syringe, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The reaction is often rapid and can be complete within 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the amine hydrohalide salt and catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable and commercially available Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which accelerates the transmetalation step.[7] |
| Base/Solvent | TEA or DIPA | Acts as an acid scavenger for the HBr generated and as the reaction solvent. DIPA is often preferred for higher yields. |
| Temperature | 25-60 °C | The reaction is typically performed under mild conditions, preserving sensitive functional groups.[4] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation.[8][9] For an electron-deficient aryl bromide, this reaction is particularly effective, allowing for the introduction of primary and secondary amines.
Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves (1) Oxidative Addition of the aryl bromide to Pd(0), (2) Coordination of the amine, followed by Deprotonation by a strong base to form a palladium-amido complex, and (3) Reductive Elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[10] The choice of ligand and base is critical for success, especially with electron-poor substrates.[11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox. Add this compound followed by anhydrous toluene and morpholine under an argon atmosphere.
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling electron-deficient aryl halides and prevents catalyst decomposition. |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine within the palladium coordination sphere.[10] |
| Solvent | Toluene | An inert, high-boiling solvent suitable for the required reaction temperature. |
| Atmosphere | Inert (Argon) | Both the Pd(0) catalyst and the strong base are sensitive to oxygen and moisture. |
Nucleophilic Aromatic Substitution (SNAr)
The pronounced electron-deficient character of the ring makes this compound an outstanding substrate for SNAr. In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group.[12]
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[13] First, the nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. In the second, faster step, the leaving group is expelled, and aromaticity is restored.[14]
A Note on Regioselectivity: For SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I, the reverse of their reactivity in cross-coupling.[13][14] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, depending on the nucleophile and conditions, substitution may occur at a C-F position (likely C-4, para to the nitro group) in competition with or in preference to the C-Br bond. Careful optimization is required to achieve selective C-Br displacement.
Detailed Protocol: SNAr with Sodium Methoxide
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Sodium methoxide (1.5 mmol, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice-water (50 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Sodium methoxide | A strong oxygen-based nucleophile. |
| Solvent | DMF | A polar aprotic solvent that effectively solvates the cation (Na⁺) while leaving the nucleophile (MeO⁻) highly reactive. |
| Temperature | 0 °C to RT | Low temperature helps control the exothermic reaction and can improve selectivity by minimizing side reactions, such as substitution at the more reactive C-F positions. |
Conclusion
This compound is a privileged scaffold whose C-Br bond can be selectively functionalized through a variety of modern synthetic methods. Palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide reliable pathways to C-C and C-N bonded products, leveraging the electron-deficient nature of the ring to facilitate catalysis. Concurrently, the substrate is highly activated towards nucleophilic aromatic substitution, offering an alternative route for introducing heteroatom nucleophiles. A careful consideration of the desired transformation and the inherent reactivity patterns of the substrate—particularly the leaving group abilities in different mechanistic manifolds—is essential for achieving the desired synthetic outcome. The protocols and insights provided herein serve as a robust starting point for researchers aiming to exploit the rich chemistry of this valuable building block.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. vapourtec.com [vapourtec.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene in the Synthesis of Next-Generation Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are integral to cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a central focus of modern drug discovery. The incorporation of fluorine atoms into these inhibitors is a widely adopted strategy to enhance critical pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[3] This guide details the synthetic utility of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, a highly functionalized and reactive building block, in the rational design of potent kinase inhibitors. We provide an in-depth analysis of its reactivity, a representative multi-step synthesis of a novel kinase inhibitor scaffold, detailed experimental protocols, and the underlying scientific rationale for each step.
Introduction: The Value Proposition of a Polysubstituted Aromatic Scaffold
Kinase inhibitors have revolutionized the treatment of specific cancers by targeting the ATP-binding site of deregulated kinases.[4] The design of these inhibitors often relies on core heterocyclic scaffolds decorated with specific substituents that occupy distinct pockets within the kinase domain. The starting material, this compound, offers a unique combination of features that make it an exceptionally valuable scaffold for building such complex molecules:
-
High Electron Deficiency: The cumulative electron-withdrawing effects of three fluorine atoms and a nitro group render the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in medicinal chemistry.[5]
-
Orthogonal Reactivity: The scaffold possesses multiple reactive sites that can be addressed sequentially. The fluorine atoms are prime leaving groups for SNAr reactions, the nitro group can be readily reduced to an amine for further elaboration, and the bromine atom serves as a versatile handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6]
-
Fluorine's Physicochemical Impact: The trifluoro substitution pattern can significantly influence the molecule's pKa, lipophilicity, and conformation, potentially leading to improved cell permeability and stronger, more specific interactions with the target kinase.[3][7]
This guide will demonstrate how to harness these features to construct a novel inhibitor targeting a critical oncogenic pathway.
Biological Context: Targeting the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is one of the most frequently hyperactivated signaling cascades in human cancer, regulating cell proliferation, survival, and growth.[8] Inhibiting key kinases within this pathway, such as PI3K itself or the downstream effector AKT, is a validated therapeutic strategy.[9] The protocols outlined below describe the synthesis of a scaffold designed to target this vital pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene for Advanced Materials Synthesis
Abstract
This document provides a comprehensive guide for the strategic chemical modification of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, a highly versatile building block for materials science. The inherent electronic and structural features of this molecule—a strongly electron-deficient aromatic core, a selectively addressable bromine atom, and activated fluorine atoms—offer multiple pathways for derivatization. We present detailed protocols for key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and nitro group reduction. The causality behind experimental choices is explained to empower researchers in designing novel functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2]
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a uniquely functionalized aromatic compound poised for complex molecular engineering. Its utility in materials science stems from the orthogonal reactivity of its substituents:
-
Electron-Deficient Core: The potent electron-withdrawing effects of the three fluorine atoms and the nitro group render the benzene ring highly electrophilic. This electronic posture is fundamental to creating efficient electron-transporting materials (ETMs) and tuning the HOMO/LUMO energy levels of resulting molecules.[1][3]
-
Three Reactive Sites: The molecule possesses three distinct handles for chemical modification:
-
Fluorine Atoms: Activated for nucleophilic aromatic substitution (SNAr), particularly the fluorine at the C4 position, which is para to the powerful nitro activating group.
-
Bromine Atom: Ideal for a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of extended π-conjugated systems.[4]
-
Nitro Group: Readily reduced to an amine, which can serve as a key synthetic node for further functionalization or as an integral part of a final hole-transporting material (HTM).[5]
-
This guide will explore the strategic exploitation of these reactive sites to build bespoke molecules for advanced material applications.
Derivatization Pathways and Protocols
The true synthetic power of this compound is realized through the selective and sequential manipulation of its functional groups.
Pathway I: Nucleophilic Aromatic Substitution (SNAr) at C-F Bonds
The electron-deficient nature of the ring system makes it highly susceptible to nucleophilic attack, proceeding through an addition-elimination mechanism.[6][7] The reaction involves the formation of a stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride ion.[8] The strong activation provided by the para-nitro group makes the C4-F bond the most probable site of substitution.
Causality: This pathway is chosen when C-N, C-O, or C-S bonds are desired. In materials science, this is a primary route for attaching donor moieties (like amines or carbazoles) to an acceptor core, a common strategy for designing thermally-activated delayed fluorescence (TADF) emitters or HTMs.[9][10]
Protocol 2.1.1: SNAr with an Arylamine
This protocol details the reaction of this compound with a generic arylamine, a common step in synthesizing precursors for hole-transporting materials.
Materials:
-
This compound (1.0 eq)
-
Substituted Arylamine (e.g., Diphenylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes, Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylamine (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to achieve a substrate concentration of 0.2 M.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the desired monosubstituted product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The disappearance of one fluorine signal in the ¹⁹F NMR spectrum is a key indicator of successful monosubstitution.
Caption: SNAr Mechanism via a Meisenheimer Complex.
Pathway II: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bonds of the electron-deficient ring.[11] This differential reactivity allows for precise functionalization at the C3 position, making it an ideal strategy for extending π-conjugation or linking molecular fragments.[12][13]
Causality: This pathway is selected to form C-C or C-N bonds. Suzuki coupling introduces new aryl or vinyl groups, while Sonogashira coupling introduces alkyne functionalities.[14] These reactions are foundational for building the conjugated backbones of polymers and small molecules used in organic electronics.[2][15]
Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the C-Br position.
Materials:
-
Derivatized Nitrobenzene (from Pathway I, or starting material) (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent mixture: Toluene, Ethanol, and Water (e.g., 8:1:1 ratio)
-
Ethyl Acetate, Brine
Procedure:
-
Combine the bromo-substrate (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in a Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to 90-100 °C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel) to obtain the coupled product.
-
Validation: Characterize the product by NMR and Mass Spectrometry. The absence of the starting material's bromine isotopic pattern in the mass spectrum and the appearance of new aromatic signals in the ¹H NMR are indicative of success.
Protocol 2.2.2: Sonogashira Cross-Coupling
This protocol details the introduction of an alkyne group at the C-Br position.
Materials:
-
Bromo-substrate (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Base/Solvent (e.g., Triethylamine or Diisopropylamine), degassed
-
Diethyl ether, Saturated aq. NH₄Cl
Procedure:
-
To a flame-dried Schlenk tube, add the bromo-substrate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill with Argon three times.
-
Add degassed triethylamine and the terminal alkyne (1.1 eq) via syringe.[4]
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-60 °C) for 4-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography to yield the alkyne-coupled product.[4]
-
Validation: Confirm product formation by the appearance of the characteristic alkyne peak in the IR spectrum (~2100-2260 cm⁻¹) and appropriate signals in ¹H and ¹³C NMR spectra.
Caption: Generalized Catalytic Cycle for Suzuki Cross-Coupling.
Pathway III: Transformation of the Nitro Group
The reduction of the nitro group to an aniline is a pivotal transformation that dramatically alters the electronic properties of the molecule, converting a potent electron-withdrawing group into a strong electron-donating group.
Causality: This step is crucial for synthesizing HTMs or for creating a reactive handle for further derivatization (e.g., amide coupling, diazotization).[5][9] The resulting aniline is a powerful nucleophile and its presence significantly increases the HOMO level of the molecule.
Protocol 2.3.1: Nitro Group Reduction with Tin(II) Chloride
This is a classic and reliable method for nitro group reduction.
Materials:
-
Nitro-substituted substrate (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the nitro-compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and carefully pour it over ice.
-
Basify the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~8-9. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite, washing the pad thoroughly with DCM or ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aniline derivative.
-
Validation: The product can be confirmed by the disappearance of the nitro stretches in the IR spectrum and the appearance of N-H stretches (~3300-3500 cm⁻¹). A significant upfield shift of aromatic protons in the ¹H NMR is also expected.
References
- 1. nbinno.com [nbinno.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Effect of nitrobenzene derivatives on electron transfer in cellular and chemical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Design and development of a low-cost imidazole-based hole transporting material for perovskite solar cells - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00111C [pubs.rsc.org]
- 10. trepo.tuni.fi [trepo.tuni.fi]
- 11. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. openaccessjournals.com [openaccessjournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Welcome to the technical support center for the synthesis of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene. This guide is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis, improve yields, and ensure high purity of this critical building block.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via the electrophilic aromatic substitution (EAS) nitration of 1-Bromo-2,4,5-trifluorobenzene. The reaction employs a nitrating mixture, commonly concentrated nitric acid and sulfuric acid, to generate the reactive electrophile, the nitronium ion (NO₂⁺).
The reaction proceeds as follows:
-
Generation of the Electrophile : Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[1][2][3].
-
Electrophilic Attack : The electron-rich aromatic ring of 1-Bromo-2,4,5-trifluorobenzene acts as a nucleophile, attacking the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion[4][5].
-
Regioselectivity : The existing substituents on the benzene ring direct the position of the incoming nitro group. Halogens (Br and F) are ortho-, para-directors. In this specific substrate, the position meta to the bromine and ortho/para to the fluorine atoms is sterically accessible and electronically favored, leading to the desired this compound isomer.
-
Rearomatization : A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the final product[5].
References
Technical Support Center: Suzuki Reactions with 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with their experiments, specifically focusing on the use of the highly electron-deficient substrate, 3-Bromo-1,2,4-trifluoro-5-nitrobenzene .
As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter.
Understanding the Substrate: A Double-Edged Sword
This compound is a challenging yet valuable coupling partner. The strong electron-withdrawing effects of the three fluorine atoms and the nitro group significantly activate the C-Br bond. This high electrophilicity facilitates the oxidative addition step, which is often the rate-limiting step in Suzuki couplings.[1][2] However, this same reactivity can amplify the impact of suboptimal reaction conditions, leading to catalyst deactivation and prominent side reactions. This guide will help you navigate these challenges.
Troubleshooting Guide & FAQs
Problem Area 1: Low or No Conversion of Starting Material
This is the most common failure mode, often pointing to a fundamental issue with one of the core components of the reaction: the catalyst, the base, or the reaction environment.
Q1: My reaction shows no product formation, only starting materials. Where should I start my investigation?
A1: When a reaction fails to initiate, begin by scrutinizing the most fundamental parameters: the integrity of your reagents and the reaction atmosphere.
-
Oxygen Exclusion: The Pd(0) species is the active catalyst, and it is highly sensitive to oxygen. Inefficient degassing is a primary cause of failed reactions. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst itself, leading to the formation of inactive palladium black.[1][3]
-
Actionable Advice: Ensure your solvents (including any water used) are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially if exposed to moisture. A common side reaction is protodeboronation, where the C-B bond is cleaved.[4] Consider using a fresh bottle or verifying the quality of your boronic acid by NMR.
-
Palladium Catalyst: Pre-catalysts, especially those involving dba (dibenzylideneacetone) ligands like Pd₂(dba)₃, can decompose over time.[1][3] If your catalyst is old or has changed color, it may be inactive.
-
-
Base and Solvent: Ensure the correct base and solvent were used and are of sufficient purity (e.g., anhydrous grade for solvents where required).
Q2: I've confirmed my setup is oxygen-free and my reagents are good, but the reaction is still sluggish. How do I choose a better catalyst and ligand for this specific substrate?
A2: Your substrate, this compound, is electron-deficient. While this aids oxidative addition, the overall success of the catalytic cycle depends heavily on the ligand's ability to promote the other key steps, particularly reductive elimination.
Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging couplings. You need more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the palladium center, accelerate the catalytic cycle, and are essential when one or both coupling partners are electron-poor.[5][6]
Recommended Catalyst Systems for Electron-Deficient Aryl Bromides:
| Catalyst/Pre-catalyst | Ligand | Base | Solvent System | Key Considerations |
| Pd₂(dba)₃ | DavePhos | K₃PO₄ | NMP or Toluene | DavePhos is an excellent choice for coupling two electron-deficient partners.[5] NMP is a powerful solvent for challenging reactions. |
| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | Buchwald-type ligands are robust and highly effective for difficult couplings.[7] They promote fast reductive elimination. |
| [Pd(PPh₃)₄] | None (contains ligand) | Na₂CO₃ or K₂CO₃ | Toluene/H₂O/EtOH | Often a first-pass choice but may be ineffective for this substrate. If it fails, move to a more advanced system. |
| BrettPhos Pd G3 | (Integrated) | K₃PO₄ | 1,4-Dioxane | BrettPhos has proven crucial for couplings involving nitroarenes where other common ligands fail.[8] |
Causality: Bulky, electron-donating ligands promote the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[6] They also accelerate the final reductive elimination step to release the product and regenerate the active catalyst.
Q3: Can the choice of base be the reason for my reaction failure?
A3: Absolutely. The base plays multiple, critical roles in the Suzuki reaction, and a mismatch can halt the catalytic cycle.[9][10]
-
Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[11][12][13] This species is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Facilitating Transmetalation: The base also participates in the metathesis step with the Pd(II)-halide complex, preparing it to accept the organic group from the boronate.[13]
Troubleshooting Base Selection:
-
Problem: Your base is not strong enough or soluble enough.
-
Solution: For this challenging substrate, a moderately strong inorganic base is often required.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice due to its sufficient basicity and solubility in aqueous mixtures.
-
Cs₂CO₃ (Cesium Carbonate): A stronger and often more effective base, particularly in difficult couplings. Its solubility and the nature of the cesium cation can accelerate the reaction.[12]
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice, but may be insufficient if other conditions are not optimal.
-
-
-
Problem: You are using an organic base or a very strong base like an alkoxide (e.g., KOtBu) in a reaction with water.
-
Insight: In aqueous conditions, alkoxides will simply generate the corresponding hydroxide (e.g., KOH), which can be too harsh and may promote side reactions.[3] Stick to inorganic carbonates or phosphates unless anhydrous conditions are strictly necessary and validated for your system.
-
A visual representation of the catalytic cycle highlights these critical steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Problem Area 2: Significant Side Product Formation
If your reaction is proceeding but yielding undesired products, this indicates that competing reaction pathways are out-pacing the desired cross-coupling.
Q4: My main side product is the homocoupled dimer of my boronic acid (R²-R²). What causes this and how can I stop it?
A4: Homocoupling of boronic acids is a classic side reaction, typically driven by two main factors:
-
Presence of Oxygen: As mentioned, oxygen can interfere with the catalyst. One pathway involves the oxidation of Pd(0) to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.[1] Rigorous degassing is the primary solution.
-
Use of Pd(II) Pre-catalysts: If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be efficiently reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.
-
Actionable Advice: When using Pd(II) pre-catalysts, ensure your phosphine ligand is present in a slight excess to facilitate this reduction. Alternatively, using a Pd(0) source like Pd₂(dba)₃ or [Pd(PPh₃)₄] can mitigate this issue, provided the catalyst is of high quality.
-
Q5: I'm losing my boronic acid coupling partner and forming the corresponding arene (R²-H) instead. What is this reaction and how do I prevent it?
A5: This side reaction is called protodeboronation (or protodeborylation). It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] This is an irreversible process that consumes your nucleophile.
Causes and Mitigation Strategies:
-
Excess Water and Base: The reaction is often catalyzed by base and occurs in aqueous media.[4] While some water is necessary to dissolve the base, excessive amounts can exacerbate the problem.
-
Unstable Boronic Acids: Electron-deficient arylboronic acids and some heteroarylboronic acids are particularly prone to protodeboronation.[14]
-
Solutions:
-
Use a Boronic Ester: The most effective strategy is to switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K) .[4] These act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the rate of the side reaction relative to the productive coupling.[15][16]
-
Minimize Water: Use the minimum amount of water necessary for the base to function, or consider anhydrous conditions with a soluble base like KF, though this requires careful optimization.[11]
-
Moderate Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., 80-90 °C instead of >100 °C).
-
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing failed reactions.
Caption: A step-by-step decision tree for troubleshooting.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (Aryl-Bpin) (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)
-
SPhos (0.045 equiv, 4.5 mol %)
-
K₃PO₄ (Potassium Phosphate, anhydrous powder) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v ratio)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the Aryl-Bpin, K₃PO₄, Pd₂(dba)₃, and SPhos under an inert atmosphere (e.g., in a glovebox).
-
Solvent Degassing: In a separate flask, prepare the required volume of the dioxane/water solvent mixture. Degas this mixture thoroughly by sparging with argon for 30-60 minutes.
-
Reaction Setup: Using a syringe, add the degassed solvent to the reaction flask containing the solid reagents.
-
Inert Atmosphere: Seal the flask and, if not in a glovebox, perform 3-4 vacuum/backfill cycles with argon to ensure the headspace is inert.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substitutions on 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions on 3-Bromo-1,2,4-trifluoro-5-nitrobenzene. This highly activated substrate presents unique opportunities for the synthesis of complex molecules in pharmaceutical and materials science research. However, its polyhalogenated nature requires a nuanced approach to achieve high yield and regioselectivity. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the challenges you may encounter.
Introduction: Understanding the Reactivity of this compound
This compound is primed for Nucleophilic Aromatic Substitution (SNAr) due to its electron-deficient aromatic ring. This deficiency is driven by the potent electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the fluorine and bromine atoms. SNAr reactions proceed via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the cornerstone of the reaction's success. The presence of a strong electron-withdrawing group, like the nitro group, in the ortho or para position relative to the leaving group is crucial for stabilizing this intermediate and accelerating the reaction.[1][3]
dot
Caption: Figure 1: General SNAr Mechanism.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or no desired product. What are the most common causes and how can I resolve this?
A: Low or no yield is a frequent issue that can usually be traced back to one of several key parameters. A systematic approach is best for troubleshooting.
-
Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough to attack the aromatic ring under the current conditions.
-
Solution: If using an alcohol or amine, consider deprotonating it first with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more potent alkoxide or amide anion. For neutral nucleophiles, increasing the temperature may be necessary.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in SNAr reactions.[4] Polar aprotic solvents are generally superior as they solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[5][6]
-
Inappropriate Reaction Temperature: The activation energy for the initial nucleophilic attack might not be met at the current temperature.
-
Solution: If the reaction is clean but incomplete at room temperature, gradually increase the heat. Monitor the reaction by TLC or LCMS to ensure decomposition does not occur at higher temperatures. A typical range for challenging substitutions is 80-120 °C.
-
-
Presence of Water: Trace amounts of water can protonate and deactivate the anionic nucleophile, especially if it is a strong base.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: Poor Regioselectivity — Which Halogen is Displaced?
Q: I am unsure which halogen will be substituted, or I am getting a mixture of products. How can I predict and control the regioselectivity?
A: Regioselectivity in this substrate is dictated by the powerful activating effect of the nitro group and the intrinsic properties of the halogen leaving groups.
-
Electronic Activation: The nitro group at C5 strongly activates the positions ortho (C4) and para (C2, relative to the C1-C2 bond axis) to it. The meta position (C3) is not significantly activated.[3][8]
-
Leaving Group Ability: In SNAr, the rate-determining step is the initial attack of the nucleophile, not the breaking of the carbon-halogen bond.[1][9] Therefore, the most electronegative halogen, fluorine, activates the carbon it's attached to most effectively towards nucleophilic attack, making it the best leaving group. The established reactivity order is F > Cl > Br > I.[10][11]
-
Most Labile Position (C4-F): The fluorine at C4 is ortho to the nitro group, making it the most electronically activated position. As fluorine is the best SNAr leaving group, substitution will overwhelmingly occur here first.
-
Second Most Labile (C2-F): The fluorine at C2 is para to the nitro group and is also highly activated.
-
Least Labile (C3-Br): The bromine at C3 is meta to the nitro group and receives minimal electronic activation. It is also a poorer SNAr leaving group than fluorine. Substitution at this position is highly unlikely under standard SNAr conditions.
dot
Caption: Figure 2: Predicted Regioselectivity.
Issue 3: Formation of Dark-Colored Byproducts
Q: My reaction mixture turns dark brown or black, and TLC analysis shows a complex mixture at the baseline. What is causing this decomposition?
A: Dark coloration often indicates the formation of tar or decomposition products, which can arise from several sources.
-
Reaction Temperature is Too High: While heat can accelerate the desired reaction, excessive temperatures can promote side reactions, especially with highly activated substrates. The nitro group itself can be susceptible to reaction under harsh, basic conditions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider starting at 0 °C or room temperature and warming only if necessary.
-
-
Excess Strong Base: Using a large excess of a very strong base (like NaH or an alkoxide) can lead to unwanted side reactions with the aromatic ring or the nitro group.
-
Solution: Use a milder base like K₂CO₃ or Cs₂CO₃ if possible. If a strong base is required, use it stoichiometrically (1.0-1.2 equivalents) and consider adding it slowly at a lower temperature to control any exotherm.
-
-
Meisenheimer Complex Color: The intermediate Meisenheimer complex is often highly colored (red, purple, or dark brown).[12] This color is normal and should fade as the reaction proceeds to completion and the aromaticity is restored.
-
Solution: Do not mistake the color of the intermediate for decomposition. Monitor the disappearance of starting material by TLC or LCMS to track true reaction progress. If the color persists and starting material is consumed without product formation, decomposition is likely.
-
dot
Caption: Figure 3: Troubleshooting Workflow for Low Yield.
Data & Protocols
Table 1: Common Solvents for SNAr Reactions
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Excellent choice; effectively solvates cations.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Very common and effective; can decompose at high temps.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good choice, lower boiling point for easier removal. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Less polar, but often effective, especially with strong bases. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Can slow reactions by H-bonding with nucleophile.[7] |
| Water (H₂O) | Polar Protic | 100 | 80 | Generally avoided unless using phase-transfer catalysis.[13] |
General Experimental Protocol: Substitution with an Alcohol Nucleophile
This protocol provides a general template for the substitution of the C4-Fluorine with a generic primary alcohol (R-OH). Caution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Add anhydrous DMSO (or DMF) to the flask to create a slurry (approx. 0.5 M final concentration).
-
-
Nucleophile Generation:
-
Cool the NaH slurry to 0 °C in an ice bath.
-
Slowly add a solution of the primary alcohol (R-OH, 1.1 eq) in anhydrous DMSO dropwise via syringe.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This forms the sodium alkoxide in situ.
-
-
SNAr Reaction:
-
Add a solution of this compound (1.0 eq) in anhydrous DMSO to the alkoxide solution dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LCMS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by pouring it into a beaker of ice-water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
avoiding defluorination in reactions with 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Technical Support Center: 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly activated aromatic compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice required to minimize unwanted side reactions, particularly defluorination, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so reactive towards nucleophiles?
The high reactivity of this compound stems from the powerful electron-withdrawing nature of the nitro group (-NO₂) and the three fluorine atoms. These substituents make the aromatic ring highly electron-deficient, or electrophilic, which facilitates attack by nucleophiles. This process is known as Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4][5] The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction.[5][6]
Q2: Which position on the ring is most susceptible to nucleophilic attack and why?
The positions ortho and para to the strongly activating nitro group are the most electrophilic and therefore most susceptible to nucleophilic attack. In this compound:
-
C-4 (Fluoro) and C-2 (Fluoro) are ortho and para to the nitro group, respectively.
-
C-1 (Fluoro) and C-3 (Bromo) are meta to the nitro group.
The negative charge of the Meisenheimer complex intermediate can be delocalized onto the nitro group only when the attack occurs at the ortho or para positions.[5][7] This provides significant resonance stabilization. Therefore, the C-F bonds at positions 2 and 4 are significantly more activated towards substitution than the C-Br bond at position 3. This inherent reactivity profile is the primary reason that avoiding defluorination is a major challenge.
Q3: Why is fluorine a better leaving group than bromine in this specific SNAr context?
This is a critical and often counterintuitive point for those familiar with SN1 and SN2 reactions, where iodide is the best leaving group. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[8] The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This polarization of the C-F bond accelerates the slow, initial addition step, making fluorine an excellent leaving group in the context of SNAr.[4][8]
Troubleshooting Guide: Avoiding Defluorination
Uncontrolled defluorination is the most common issue encountered when working with this compound. The following guide addresses specific problems and provides actionable solutions.
Problem 1: My reaction yields the defluorinated product instead of the desired bromo-substituted product.
This is the classic regioselectivity problem. The nucleophile is preferentially attacking the more activated C-F positions (C2 or C4) instead of the C-Br position (C3).
The electronic activation by the nitro group at the C-F positions is overpowering the desired substitution at the C-Br position. Reaction conditions are likely too harsh or are not optimized to exploit the subtle differences in reactivity.
-
Lower the Reaction Temperature: SNAr reactions are often highly sensitive to temperature. By lowering the temperature, you decrease the overall kinetic energy of the system. This can provide greater selectivity for the thermodynamically favored, but potentially slower, reaction pathway. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature while monitoring closely.
-
Use a Weaker Base: Strong bases (e.g., NaH, LDA, t-BuOK) can deprotonate nucleophiles (like alcohols or amines) to generate highly reactive anions. These aggressive nucleophiles are often less selective. Using a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can promote the desired reaction without excessive side-product formation.
-
Choose the Right Solvent: The choice of solvent is critical.[9][10][11][12]
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and Acetonitrile are generally preferred for SNAr reactions.[6] They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "bare" and highly reactive.[9] This often increases the reaction rate, allowing for the use of lower temperatures which enhances selectivity.
-
Protic Solvents (Use with Caution): Solvents like ethanol or water can hydrogen-bond with the nucleophile, creating a bulky solvent shell that reduces its reactivity and can alter selectivity. While sometimes useful, they generally slow down SNAr reactions.[9][11][12]
-
Caption: The two-step Addition-Elimination mechanism of SNAr.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. vapourtec.com [vapourtec.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 11. [PDF] Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene Derivatives
Welcome to the technical support center for the characterization of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique analytical challenges presented by this class of highly functionalized aromatic compounds. The inherent combination of a bromine atom, multiple fluorine atoms, and a nitro group on a benzene ring creates a unique set of properties that can complicate standard analytical procedures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and obtain high-quality, reliable data.
I. Understanding the Core Challenges
The primary difficulties in characterizing this compound derivatives stem from the synergistic effects of its substituents. The electron-withdrawing nature of the three fluorine atoms and the nitro group makes the aromatic ring highly electron-deficient. This, combined with the presence of a heavy bromine atom, influences everything from chromatographic behavior and mass spectrometric fragmentation to the intricacies of NMR spectral interpretation.
II. Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of structural elucidation, yet the spectra of these compounds can be complex.
Q1: Why does my ¹⁹F NMR spectrum show broad peaks instead of sharp signals?
A2: Broad peaks in your ¹⁹F NMR spectrum can arise from several factors:
-
Poor Shimming: The homogeneity of the magnetic field across your sample is critical for sharp signals. Always re-shim the spectrometer before acquiring data for these compounds.[1]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and faster relaxation times, which in turn causes line broadening. Try diluting your sample.[1]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species, such as dissolved oxygen or metal ions from residual catalysts, can cause significant line broadening.[1] To mitigate this, you can degas your sample by bubbling an inert gas like argon through the solution or by using the freeze-pump-thaw method.[1]
-
Unresolved Long-Range Couplings: The fluorine nuclei in these compounds can exhibit complex, long-range couplings to each other and to the aromatic proton, which may not be fully resolved, leading to the appearance of broad signals.
Q2: I'm struggling to assign the fluorine signals in my ¹⁹F NMR spectrum. Where should I start?
A2: Assigning the fluorine signals in a polyfluorinated aromatic system requires a systematic approach. The chemical shifts and coupling constants are your primary guides.
-
Chemical Shift Prediction: The electron-withdrawing nitro group will cause a downfield shift for the ortho and para fluorine atoms. The fluorine atom ortho to the nitro group (at position 4) will likely be the most downfield, followed by the fluorine para to the nitro group (at position 1). The fluorine meta to the nitro group (at position 2) will be the most upfield.
-
Coupling Constants: The magnitude of the fluorine-fluorine coupling constants (JFF) is dependent on the number of bonds separating the coupled nuclei.
-
Ortho coupling (³JFF) is typically in the range of 18-22 Hz.
-
Meta coupling (⁴JFF) is generally smaller, around 2-8 Hz.
-
Para coupling (⁵JFF) is the smallest, often between 10-15 Hz.
By analyzing the splitting patterns, you can piece together the connectivity. For example, the fluorine at position 2 should appear as a doublet of doublets, coupled to the fluorines at positions 1 and 4.
-
Q3: My ¹H NMR spectrum just shows a single, complex multiplet. How can I get more information?
A3: The single proton on the ring will be coupled to the three adjacent fluorine atoms, resulting in a complex multiplet. To deconstruct this, consider the following:
-
¹H{¹⁹F} Decoupling: Performing a proton NMR experiment with fluorine decoupling will collapse the multiplet into a singlet, confirming that the complexity arises from H-F coupling.
-
2D NMR Techniques:
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment will show direct correlations between the proton and the fluorine nuclei it is coupled to, allowing for unambiguous assignment of the proton's coupling partners.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which can be useful in confirming assignments, especially in sterically crowded derivatives.
-
Experimental Workflow for NMR Analysis
References
Technical Support Center: Managing Regioselectivity in Reactions Involving 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
Welcome to the technical support center for 3-Bromo-1,2,4-trifluoro-5-nitrobenzene. This highly functionalized aromatic compound is a versatile building block in medicinal chemistry and materials science. However, its multiple reactive sites present unique challenges in controlling regioselectivity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during their experiments with this compound, offering step-by-step solutions grounded in mechanistic principles.
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNA r) with Amines, Leading to a Mixture of Isomers.
-
Scenario: You are attempting to displace a fluorine atom with a primary or secondary amine, but you are observing a mixture of products where the amine has substituted at different positions on the ring.
-
Root Cause Analysis: The regioselectivity of SNAr reactions on this substrate is governed by a combination of electronic and steric effects. The powerful electron-withdrawing nitro group activates the ring for nucleophilic attack, primarily at the ortho and para positions. In this molecule, the fluorine atoms at C-2 and C-4 are activated by the nitro group at C-5. The fluorine at C-1 is less activated. The bromine at C-3 is generally less reactive than fluorine in SNAr reactions.
-
Electronic Effects: The nitro group strongly withdraws electron density, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[1] This stabilization is most effective when the nucleophile attacks at a position ortho or para to the nitro group.
-
Steric Hindrance: The bulky bromine atom and adjacent fluorine atoms can sterically hinder the approach of a nucleophile, influencing which activated position is favored.
-
-
Step-by-Step Solution:
-
Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. Lowering the temperature can increase the selectivity for the thermodynamically favored product by providing a greater energy difference between the competing transition states. Start at room temperature and consider cooling to 0 °C or below.
-
Solvent Selection: The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are commonly used for SNAr reactions as they can solvate the cation of the nucleophile's salt and do not interfere with the nucleophile itself. Consider switching to a less polar aprotic solvent like THF or dioxane, which may enhance the selectivity by modulating the solubility and reactivity of the nucleophilic species.
-
Choice of Base: If you are using a base to deprotonate your amine nucleophile, its strength and steric bulk can be critical. A very strong, non-nucleophilic base like sodium hydride (NaH) will fully deprotonate the amine, creating a more reactive and potentially less selective nucleophile. A weaker base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), will establish an equilibrium, leading to a lower concentration of the highly reactive deprotonated amine and potentially greater selectivity.
-
Protecting Groups: If applicable, consider using a protecting group on the amine to increase its steric bulk. This can direct the substitution to a less sterically hindered position on the aromatic ring.
-
Problem 2: Unwanted C-Br Bond Reactivity During Palladium-Catalyzed Cross-Coupling Reactions.
-
Scenario: You are attempting a Suzuki, Sonogashira, or Buchwald-Hartwig amination targeting one of the C-F bonds, but you are observing side products resulting from the reaction at the C-Br bond.
-
Root Cause Analysis: In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides generally follows the order I > Br > Cl > F.[2][3] Therefore, the C-Br bond is typically more reactive than the C-F bonds in oxidative addition to the palladium(0) catalyst.
-
Step-by-Step Solution:
-
Ligand Selection is Crucial: The choice of phosphine ligand can dramatically influence the selectivity of the palladium catalyst. For selective C-F bond activation in the presence of a C-Br bond, specialized ligands that promote the difficult oxidative addition to the C-F bond are required. Conversely, to favor C-Br reactivity, standard phosphine ligands are often sufficient.
-
For Preferential C-Br Coupling: Use common phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).[4] These ligands generally favor the oxidative addition of the more reactive C-Br bond.
-
-
Reaction Temperature Control: Oxidative addition is often the rate-determining step. By keeping the reaction temperature as low as possible while still allowing the desired C-Br coupling to proceed, you can often prevent the more energy-intensive C-F activation.
-
Choice of Palladium Precursor: While many Pd(0) and Pd(II) precursors are effective, some may offer slightly different reactivity profiles. Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices.
-
Base Selection: The base plays a critical role in the transmetalation step (for Suzuki) or in generating the active nucleophile (for Buchwald-Hartwig).[5][6] While it has a lesser direct effect on the initial oxidative addition selectivity, ensuring the subsequent steps are efficient can help drive the desired catalytic cycle and minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: In a nucleophilic aromatic substitution (SNAr) reaction with an alkoxide, which position is most likely to be substituted on this compound?
A1: The positions most activated towards SNAr are ortho and para to the strongly electron-withdrawing nitro group. In this molecule, these are the fluorine atoms at C-2 and C-4. The fluorine at C-1 is less activated. Generally, fluorine is a better leaving group than bromine in SNAr reactions.[7] Between the C-2 and C-4 positions, the C-4 position is generally favored for substitution by many nucleophiles. This is due to a combination of electronic and steric factors. The C-4 position is para to the nitro group, which provides strong resonance stabilization of the Meisenheimer intermediate. While the C-2 position is ortho to the nitro group and also benefits from stabilization, it is flanked by a bromine and a fluorine atom, which can create more steric hindrance for the incoming nucleophile compared to the C-4 position. Therefore, substitution at C-4 is often the major product.
Q2: I want to perform a Sonogashira coupling with a terminal alkyne. Will the reaction occur at the C-Br or a C-F bond?
A2: The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, will preferentially occur at the C-Br bond.[2][8] The reactivity of aryl halides in the oxidative addition step of the catalytic cycle is significantly higher for bromides than for fluorides.[9] To achieve selective coupling at the C-Br position, you can use standard Sonogashira conditions.
Q3: Is it possible to selectively perform a Suzuki coupling at a C-F bond in the presence of the C-Br bond?
A3: Achieving selective Suzuki coupling at a C-F bond in the presence of a more reactive C-Br bond is extremely challenging and generally not feasible with standard Suzuki-Miyaura conditions.[3] The vast majority of palladium catalyst systems will preferentially activate the C-Br bond.[10] To achieve such a transformation, highly specialized catalyst systems, likely involving bespoke ligands designed for C-F activation, would be necessary and would require significant methods development. For practical purposes, it is best to assume the Suzuki coupling will occur at the C-Br bond.
Q4: How does the nitro group influence the regioselectivity of these reactions?
A4: The nitro group is a powerful deactivating group for electrophilic aromatic substitution and a strong activating group for nucleophilic aromatic substitution.[11] Its primary influence on regioselectivity in the context of SNAr is through its strong electron-withdrawing resonance and inductive effects. It stabilizes the negative charge in the Meisenheimer intermediate, particularly when the nucleophile attacks at the ortho and para positions.[1] In cross-coupling reactions, its electron-withdrawing nature can make the oxidative addition of the aryl halide to the palladium catalyst more favorable.
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling at the C-Br Position
This protocol describes a typical procedure for the selective coupling of a terminal alkyne at the C-3 bromine position.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).
-
Add anhydrous THF or DMF to dissolve the solids.
-
Add the terminal alkyne (1.1-1.5 eq) followed by the amine base (e.g., Et₃N, 2.0-3.0 eq).[9]
-
Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the C-N bond formation at the C-3 bromine position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and the base (1.2-1.5 eq) to a dry Schlenk flask.
-
Add the this compound (1.0 eq) and the amine (1.1-1.3 eq).
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture with stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing Regioselectivity
Diagram 1: Potential Sites for Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr reaction sites on this compound.
Diagram 2: Decision Workflow for Cross-Coupling Reactions
Caption: Decision tree for regioselective cross-coupling reactions.
Quantitative Data Summary
| Reaction Type | Target Bond | Typical Conditions | Expected Outcome | Reference |
| SNAr | C-F | Amine, K₂CO₃, DMSO, RT | Substitution primarily at C-4 | [7] |
| Suzuki Coupling | C-Br | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | Selective coupling at C-Br | [3] |
| Sonogashira Coupling | C-Br | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT | Selective coupling at C-Br | [2][9] |
| Buchwald-Hartwig | C-Br | Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | Selective amination at C-Br | [6][12] |
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Analysis: Differentiating 3-Bromo-1,2,4-trifluoro-5-nitrobenzene and Its Isomers
For researchers and professionals in drug development and materials science, the precise structural elucidation of highly substituted aromatic compounds is a critical, yet often challenging, task. Isomeric ambiguity can lead to significant delays and misinterpretation of structure-activity relationships. Among the plethora of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for distinguishing between closely related fluorinated isomers.[1] Its high sensitivity, the 100% natural abundance of the 19F nucleus, and a wide chemical shift range make it exceptionally informative.[2][3]
This guide provides an in-depth comparison of the 19F NMR spectroscopic features of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene and its key isomers. In the absence of readily available experimental spectra for these specific compounds, this guide will leverage established principles of substituent effects and spin-spin coupling, supported by computationally predicted data, to illustrate how 19F NMR can be decisively employed for their differentiation.
The Challenge: Isomeric Complexity in Polysubstituted Aromatics
The synthesis of compounds like this compound can often yield a mixture of isomers. Distinguishing these isomers is non-trivial as they possess the same mass and often exhibit similar chromatographic behavior. 19F NMR spectroscopy excels in this domain by providing a direct window into the electronic environment of each fluorine atom in the molecule.
The chemical shift of a 19F nucleus is exquisitely sensitive to the nature and position of neighboring substituents.[4][5] Electron-withdrawing groups, such as the nitro group (-NO2), cause a downfield shift (to higher ppm values) of nearby fluorine resonances, while electron-donating groups have the opposite effect.[3] The bromine atom (-Br) has a more complex influence, with its effect being a combination of inductive and resonance contributions. Furthermore, the through-bond spin-spin coupling between different fluorine nuclei (J-coupling) provides invaluable information about their relative positions on the aromatic ring.[6]
Predicting the 19F NMR Spectra: A Theoretical Framework
Given the lack of public experimental data, we turn to predictive methods to understand the expected 19F NMR spectra. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a reliable tool for predicting 19F NMR chemical shifts with a good degree of accuracy.[7][8][9][10] The following analysis is based on the well-established principles of substituent effects on the 19F chemical shifts of fluorinated benzenes.
Let's consider our target molecule, This compound (Isomer A) , and a plausible isomeric impurity, 1-Bromo-2,4,5-trifluoro-3-nitrobenzene (Isomer B) .
Figure 1. Structures of the target molecule and a potential isomer.
For Isomer A (this compound) , we can predict the following for the three distinct fluorine environments:
-
F at C1: This fluorine is flanked by a hydrogen and another fluorine. It is ortho to a fluorine, meta to a bromine, and para to a nitro group. The strong electron-withdrawing effect of the para-nitro group will significantly deshield this fluorine, shifting it downfield.
-
F at C2: This fluorine is situated between two other fluorines and is ortho to a bromine and meta to a nitro group. The proximity to multiple electronegative atoms will influence its chemical shift.
-
F at C4: This fluorine is positioned between a bromine and a nitro group. Being ortho to both a bromine and a nitro group, it will experience strong deshielding effects from both, likely making it the most downfield signal.
For Isomer B (1-Bromo-2,4,5-trifluoro-3-nitrobenzene) , the electronic environments of the fluorine atoms are markedly different:
-
F at C2: This fluorine is ortho to both a bromine and a nitro group. Similar to F4 in Isomer A, it will be strongly deshielded.
-
F at C4: This fluorine is flanked by a nitro group and another fluorine. It is ortho to the nitro group and meta to the bromine.
-
F at C5: This fluorine is situated between a fluorine and a hydrogen, and is para to the bromine and meta to the nitro group.
The distinct electronic environments will result in unique chemical shifts for each fluorine in each isomer. Furthermore, the spin-spin coupling patterns will be a definitive fingerprint. In a trifluorinated system, we expect to see complex multiplets arising from 19F-19F couplings. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the interacting nuclei. Typically, ortho couplings (³JFF) are in the range of 18-22 Hz, meta couplings (⁴JFF) are 0-7 Hz, and para couplings (⁵JFF) are 8-12 Hz.
Comparative Data: Predicted 19F NMR Parameters
The following table summarizes the predicted 19F NMR chemical shifts and coupling constants for the two isomers. These values are illustrative and based on established substituent effects and typical coupling constants for fluorinated aromatic compounds. The chemical shifts are referenced to CFCl₃ at 0 ppm.
| Isomer | Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and J-couplings (Hz) |
| A: this compound | F1 | -125 | ddd, ³J(F1-F2) ≈ 20, ⁴J(F1-F4) ≈ 5, ⁴J(F1-H) ≈ 7 |
| F2 | -135 | ddd, ³J(F2-F1) ≈ 20, ³J(F2-F4) ≈ 20, ⁵J(F2-H) ≈ 2 | |
| F4 | -110 | dd, ³J(F4-F2) ≈ 20, ⁴J(F4-F1) ≈ 5 | |
| B: 1-Bromo-2,4,5-trifluoro-3-nitrobenzene | F2 | -115 | dd, ³J(F2-F4) ≈ 20, ⁴J(F2-F5) ≈ 6 |
| F4 | -128 | ddd, ³J(F4-F2) ≈ 20, ³J(F4-F5) ≈ 20, ⁴J(F4-H) ≈ 8 | |
| F5 | -138 | dd, ³J(F5-F4) ≈ 20, ⁴J(F5-F2) ≈ 6 |
Key Differentiating Features:
-
Number and Position of Signals: Both isomers will exhibit three distinct signals in their 19F NMR spectra. However, the chemical shift values are expected to be significantly different due to the varied substituent effects.
-
Chemical Shift of the Most Deshielded Fluorine: In Isomer A, the fluorine at C4, being ortho to both Br and NO₂, is predicted to be the most downfield. In Isomer B, the fluorine at C2 holds this distinction.
-
Coupling Patterns: The multiplicity of each signal will be a key identifier. For instance, in Isomer A, F2 is expected to be a doublet of doublets of doublets (ddd) due to coupling with F1, F4, and the proton. In contrast, the coupling patterns in Isomer B will reflect the different connectivity.
Experimental Protocol for High-Quality 19F NMR Data Acquisition
To obtain unambiguous data for structural confirmation, the following experimental protocol is recommended.
Figure 2. Workflow for 19F NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.
-
Add a small amount of an internal reference standard, such as trichlorofluoromethane (CFCl₃, δ = 0 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[11]
-
-
Instrument Configuration:
-
Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a multinuclear probe.
-
Tune and match the probe for the 19F frequency.
-
Set the spectral width to encompass the expected range of chemical shifts for aromatic fluorines (e.g., -100 to -180 ppm).
-
Optimize the receiver gain to maximize the signal-to-noise ratio without causing receiver overload.
-
-
Data Acquisition:
-
Acquire a standard 1D 19F NMR spectrum. This will show both 19F-19F and 19F-¹H couplings.
-
Acquire a second 1D 19F spectrum with proton decoupling (¹⁹F{¹H}). This simplifies the spectrum by removing the ¹H couplings, making the ¹⁹F-¹⁹F coupling patterns easier to analyze. For quantitative analysis, inverse-gated decoupling should be employed to maintain the integrity of the signal integrals.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Analyze the multiplicities and measure the J-coupling constants from the proton-coupled spectrum.
-
Conclusion
19F NMR spectroscopy is an indispensable technique for the structural elucidation of complex fluorinated molecules like this compound and its isomers. The high sensitivity of 19F chemical shifts to the local electronic environment, combined with the information-rich spin-spin coupling patterns, provides a unique spectroscopic fingerprint for each isomer. By leveraging a combination of theoretical prediction and meticulous experimental work, researchers can confidently distinguish between isomers, ensuring the integrity of their chemical entities and the reliability of their subsequent studies.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. colorado.edu [colorado.edu]
A Comparative Guide to the Reactivity of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene in Nucleophilic Aromatic Substitution
For the modern researcher and drug development professional, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for this purpose, particularly on electron-deficient systems. This guide provides an in-depth comparison of the reactivity of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene , a highly versatile building block, against other common halonitrobenzenes. We will dissect the mechanistic principles that govern its reactivity and provide actionable experimental protocols for its application.
The Foundation: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike the familiar SN1 and SN2 reactions of aliphatic systems, SNAr reactions on aromatic rings do not proceed via backside attack or the formation of unstable aryl cations.[1] Instead, the most common pathway is a two-step addition-elimination mechanism .[2]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] This step is typically the slowest and therefore the rate-determining step of the reaction because it involves the high-energy cost of breaking aromaticity.[5][6]
-
Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.[6]
The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy of the rate-determining step and the faster the reaction.[7] This stability is primarily influenced by the electronic properties of the substituents on the aromatic ring.
Caption: Figure 1: The SNAr Addition-Elimination Mechanism.
Key Factors Governing SNAr Reactivity
The Role of Electron-Withdrawing Groups (EWGs)
The presence of strong electron-withdrawing groups is essential for activating an aromatic ring towards nucleophilic attack.[1] Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the ring, making it more electrophilic.[3]
Crucially, the position of the EWG relative to the leaving group matters. EWGs in the ortho or para positions can directly stabilize the negative charge of the Meisenheimer complex through resonance, dramatically increasing the reaction rate.[2][7] In contrast, a meta-positioned EWG can only offer weaker inductive stabilization, resulting in significantly lower reactivity.[7][8]
The Counterintuitive Nature of Halogen Leaving Groups
In SN1 and SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which correlates with the C-X bond strength. However, in SNAr reactions, this trend is typically inverted: F > Cl ≈ Br > I .[6] For instance, p-fluoronitrobenzene is reported to be approximately 800 times more reactive than p-iodonitrobenzene.[9]
This reversal is a direct consequence of the SNAr mechanism. Since the rate-determining step is the nucleophile's initial attack, not the departure of the leaving group, the C-X bond strength is less important.[5][10] Instead, the high electronegativity of fluorine provides two key advantages:
-
Increased Electrophilicity: Fluorine's powerful inductive effect makes the carbon atom it is attached to significantly more electron-poor (electrophilic) and thus more attractive to an incoming nucleophile.[10]
-
Intermediate Stabilization: The electronegative fluorine atom helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[6]
Dissecting the Reactivity of this compound
Let's analyze the structure of this compound to predict its reactivity. The leaving group is bromine at the C3 position.
-
Nitro Group (-NO₂): The primary EWG is at C5, which is meta to the bromine leaving group at C3. In a simple bromonitrobenzene system, this meta positioning would suggest relatively low reactivity compared to an ortho or para isomer because it cannot provide resonance stabilization for the Meisenheimer complex.[7][8]
-
Fluorine Atoms (-F): This is where the molecule's reactivity is dramatically enhanced. The three fluorine atoms are powerful activating groups in their own right.[3][11]
-
The fluorine at C4 is para to the bromine.
-
The fluorine at C2 is ortho to the bromine.
-
The fluorine at C1 is meta to the bromine.
-
The combined inductive effects of the ortho and para fluorine atoms will strongly activate the C3 position for nucleophilic attack. They significantly increase the electrophilicity of the carbon bearing the bromine and will provide substantial stabilization for the negative charge in the Meisenheimer complex. This powerful activation by the multiple fluorine atoms is expected to overcome the less-than-ideal meta positioning of the nitro group.
Comparative Reactivity Analysis
Based on the principles discussed, we can establish a reactivity hierarchy. The presence of multiple, strongly activating fluorine atoms in ortho and para positions makes this compound a highly reactive substrate for SNAr, likely surpassing many simpler halonitrobenzenes.
| Substrate | Key Activating Groups (Relative to Leaving Group) | Expected Relative Reactivity | Rationale |
| This compound | -F (ortho), -F (para), -NO₂ (meta) | Very High | Exceptionally strong activation from ortho and para fluorine atoms creates a highly electrophilic site, overcoming the meta-nitro group's weaker positioning.[2][11] |
| 1-Bromo-2,4-dinitrobenzene | -NO₂ (ortho), -NO₂ (para) | Very High | Classic highly activated substrate. Two nitro groups provide powerful resonance stabilization to the intermediate.[2] |
| 1-Bromo-4-nitrobenzene | -NO₂ (para) | High | The para nitro group provides excellent resonance stabilization, making it a reactive substrate.[7][8] |
| 1-Fluoro-4-nitrobenzene | -NO₂ (para) | Higher than Bromo-analogue | Fluorine is a better activating group and leaving group in SNAr than bromine, leading to a faster reaction.[6][10] |
| 1-Bromo-3-nitrobenzene | -NO₂ (meta) | Low | The meta nitro group only provides inductive stabilization, which is much less effective than resonance stabilization.[7][8] |
| Bromobenzene | None | Inert (under SNAr conditions) | Lacks the necessary electron-withdrawing groups to activate the ring for nucleophilic attack.[1] |
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To empirically validate the predicted reactivity, a comparative kinetic study is essential. This protocol outlines a robust method for comparing the reaction rates of different halonitrobenzenes with a model nucleophile, piperidine.
Causality Behind Experimental Choices:
-
Nucleophile (Piperidine): A common, moderately basic secondary amine that serves as an excellent nucleophile for SNAr reactions. Its rate of reaction is typically easy to monitor.
-
Solvent (DMSO): A polar aprotic solvent is chosen because it effectively solvates cations but not anions. This leaves the anionic nucleophile "bare" and highly reactive, accelerating the reaction.
-
Temperature Control: SNAr reactions are sensitive to temperature. Maintaining a constant temperature using a thermostated bath is critical for obtaining reproducible kinetic data.
-
Monitoring (HPLC): High-Performance Liquid Chromatography is a precise analytical technique for separating the reactant from the product and quantifying their concentrations over time, allowing for accurate rate constant determination.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of each aryl halide substrate (e.g., this compound, 1-Bromo-4-nitrobenzene, etc.) in anhydrous DMSO.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.
-
Prepare a 0.1 M stock solution of an internal standard (e.g., naphthalene) in DMSO for chromatographic calibration.
-
-
Reaction Setup:
-
In a series of temperature-controlled vials equipped with magnetic stir bars, add 4.5 mL of the aryl halide stock solution (0.1 M).
-
Add 0.5 mL of the internal standard stock solution (0.1 M).
-
Place the vials in a thermostated water or oil bath set to the desired reaction temperature (e.g., 50.0 °C) and allow them to equilibrate for 15 minutes.
-
-
Initiation and Monitoring:
-
To initiate the reaction (t=0), rapidly add 5.0 mL of the pre-heated piperidine stock solution (1.0 M) to each vial. This creates a pseudo-first-order condition with a large excess of the nucleophile.
-
Immediately withdraw an aliquot (approx. 100 µL) and quench it in a vial containing 900 µL of a prepared quench solution (e.g., 0.1 M HCl in acetonitrile). This is the t=0 sample.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., every 10, 20, 30, 60 minutes, adjusted based on the substrate's expected reactivity).
-
-
Analysis:
-
Analyze each quenched sample by HPLC. Use a suitable C18 column and a mobile phase (e.g., a gradient of acetonitrile and water) that provides good separation of the starting material, product, and internal standard.
-
Generate a calibration curve to relate the peak area ratio (reactant/internal standard) to concentration.
-
Plot the natural logarithm of the reactant concentration (ln[Aryl Halide]) versus time.
-
-
Data Interpretation:
-
For a pseudo-first-order reaction, the plot of ln[Aryl Halide] vs. time should yield a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the k' values for each substrate. A larger k' value indicates a faster reaction and higher reactivity.
-
Caption: Figure 2: Experimental workflow for comparative kinetic analysis.
Conclusion
This compound is a uniquely reactive building block for nucleophilic aromatic substitution. While its meta-nitro group is suboptimal for resonance stabilization, this is more than compensated for by the powerful activating effects of the ortho and para fluorine substituents. These fluorines render the substitution site highly electrophilic, leading to an expected reactivity that is superior to many singly-activated halonitrobenzenes. For researchers in drug development and materials science, understanding these underlying principles allows for the rational design of synthetic routes and the judicious selection of substrates to achieve desired molecular architectures with high efficiency. The provided experimental framework offers a clear path to empirically quantifying these reactivity differences, empowering data-driven decisions in the laboratory.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Solved Why is p-fluoronitrobenzene (X=F) approximately 800 | Chegg.com [chegg.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
comparing yields of cross-coupling reactions for different bromo-trifluorobenzene isomers
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Bromo-trifluorobenzenes are key building blocks for introducing this critical functional group into complex molecules via palladium-catalyzed cross-coupling reactions. However, the isomeric position of the bromine and trifluoromethyl groups on the aromatic ring significantly influences reaction yields and efficiency.
This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-bromo-trifluorobenzene in three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in reaction design and optimization.
The Decisive Influence of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, a property that generally enhances the reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[2] This is a crucial step in the catalytic cycles of the Suzuki, Heck, and Buchwald-Hartwig reactions. However, the position of the -CF3 group relative to the bromine atom introduces significant steric and electronic variations between the isomers, leading to a general reactivity trend: para > meta > ortho .
-
Para-bromo-trifluorobenzene: The -CF3 group is positioned opposite the bromine atom, maximizing its electron-withdrawing effect through the aromatic ring and presenting no steric hindrance to the reaction center. This combination generally leads to the highest reaction yields.
-
Meta-bromo-trifluorobenzene: The -CF3 group is one carbon removed from the reaction site. Its electron-withdrawing influence is still significant, but it offers a moderate level of steric hindrance compared to the ortho isomer.
-
Ortho-bromo-trifluorobenzene: The bulky -CF3 group is adjacent to the bromine atom, creating significant steric hindrance. This steric congestion can impede the approach of the palladium catalyst and other reactants, often resulting in lower yields or requiring more forcing reaction conditions.
The following sections provide a detailed comparison of the performance of each isomer in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The reaction of bromo-trifluorobenzene isomers with phenylboronic acid is a representative example.
Comparative Yields in Suzuki-Miyaura Coupling
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| para- | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | 12 | ~95% (estimated) | [3] |
| meta- | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | 12 | Moderate to Good | [3] |
| ortho- | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | 12 | Lower than meta/para | [3] |
Note: Direct comparative studies under identical conditions are scarce. The yields presented are based on analogous reactions and established principles of reactivity. The yield for the para isomer is estimated based on similar electron-deficient aryl bromides, while the yields for the meta and ortho isomers are expected to be progressively lower due to increasing steric hindrance.[3]
The higher reactivity of the para isomer can be attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which facilitates the oxidative addition of the C-Br bond to the Pd(0) catalyst. In the case of the ortho isomer, the steric bulk of the adjacent -CF3 group significantly hinders the approach of the palladium catalyst, leading to lower yields.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride
This protocol is a representative procedure for the Suzuki-Miyaura coupling of the para isomer.
Materials:
-
4-Bromobenzotrifluoride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzotrifluoride, phenylboronic acid, Pd(dppf)Cl2, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-trifluoromethyl-biphenyl.
Heck Coupling: Olefin Arylation
The Heck reaction is a powerful method for the arylation of alkenes. The reaction of bromo-trifluorobenzene isomers with styrene serves as a good comparative example.
Comparative Yields in Heck Coupling
| Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| para- | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF | 100 | 24 | High | [4] |
| meta- | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF | 100 | 24 | Moderate | [4] |
| ortho- | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF | 100 | 24 | Low to Moderate | [5] |
Note: The yields are qualitative assessments based on the established principles of steric and electronic effects in Heck reactions. Specific comparative data is limited.
Similar to the Suzuki-Miyaura coupling, the para isomer is expected to give the highest yield due to favorable electronics and lack of steric hindrance. The ortho isomer is expected to be the most challenging substrate due to the steric clash between the -CF3 group and the palladium catalyst/alkene complex.[5]
Visualizing the Heck Reaction Catalytic Cycle
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocol: Heck Reaction of 4-Bromobenzotrifluoride
This protocol provides a general procedure for the Heck reaction of the para isomer with styrene.
Materials:
-
4-Bromobenzotrifluoride (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (0.04 mmol, 4 mol%)
-
Triethylamine (Et3N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 and P(o-tol)3.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF, followed by 4-bromobenzotrifluoride, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trans-4-trifluoromethylstilbene.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The reaction of bromo-trifluorobenzene isomers with aniline is a key transformation in medicinal chemistry.
Comparative Yields in Buchwald-Hartwig Amination
| Isomer | Amine | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| para- | Aniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 24 | 95 | [6] |
| para- | Aniline | Pd2(dba)3 | RuPhos | NaOtBu | Toluene | 100 | 24 | 91 | [6] |
| para- | Aniline | Pd2(dba)3 | SPhos | NaOtBu | Toluene | 100 | 24 | 88 | [6] |
| meta- | Aniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 24 | Moderate to Good | - |
| ortho- | Aniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 24 | Low | - |
Note: Yields for meta and ortho isomers are qualitative estimates based on steric hindrance principles, as direct comparative data under these specific conditions was not found.
The extensive data available for the para isomer highlights the efficiency of this reaction with an electronically activated and sterically unencumbered substrate.[6] The use of bulky, electron-rich phosphine ligands like XPhos, RuPhos, and SPhos is crucial for achieving high yields.[6] As with the other cross-coupling reactions, the yields for the meta and ortho isomers are expected to decrease due to increasing steric hindrance from the trifluoromethyl group.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride
This protocol is based on a well-established procedure for the amination of electron-deficient aryl bromides.[6]
Materials:
-
4-Bromobenzotrifluoride (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzotrifluoride, Pd2(dba)3, XPhos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene, followed by aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-trifluoromethylphenyl)aniline.
Conclusion
The isomeric position of the trifluoromethyl group on a bromo-trifluorobenzene substrate has a profound impact on the efficiency of palladium-catalyzed cross-coupling reactions. The general trend in reactivity, para > meta > ortho, is a direct consequence of the interplay between the strong electron-withdrawing nature of the -CF3 group and the steric hindrance it imposes. While the para isomer consistently provides the highest yields due to favorable electronics and minimal steric hindrance, the ortho isomer presents a significant synthetic challenge.
For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the successful design and execution of synthetic routes. Careful consideration of the substrate, coupled with the selection of appropriate catalysts, ligands, and reaction conditions, will ultimately dictate the success of these powerful bond-forming transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Gold Standard: Definitive Structural Validation of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene by X-ray Crystallography
A Comparative Guide to Unambiguous Molecular Structure Determination
For researchers in medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms in a molecule is not an academic detail—it is the bedrock of its function. The isomeric identity of a polysubstituted aromatic compound, such as 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, dictates its electronic properties, steric profile, and potential intermolecular interactions. Ambiguity in its structure can lead to misinterpreted structure-activity relationships (SAR), failed syntheses, and wasted resources. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable daily tools, they can sometimes fall short of providing an unequivocal structure, particularly with complex substitution patterns. This guide establishes why single-crystal X-ray crystallography remains the definitive, "gold standard" method for absolute structure elucidation and provides a comparative analysis against other common analytical techniques.
The Challenge: Ambiguity in Polysubstituted Aromatics
The synthesis of molecules like this compound can often yield a mixture of regioisomers. Differentiating these isomers using routine spectroscopy can be a significant challenge. For instance, while ¹⁹F NMR is highly sensitive to the local electronic environment, assigning specific resonances and interpreting complex, long-range coupling constants in a polyfluorinated system can be difficult without a reference standard. Similarly, Mass Spectrometry provides the molecular weight and fragmentation patterns, but isomers frequently exhibit similar fragmentation, making definitive identification problematic. This is where the unparalleled precision of X-ray crystallography becomes essential.[1][2]
The Definitive Solution: Single-Crystal X-ray Diffraction
X-ray crystallography provides a direct, three-dimensional visualization of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[3][4] Unlike spectroscopic methods that infer structure from indirect properties, crystallography provides a direct and unambiguous structural snapshot.[5][6]
Experimental Workflow: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution. Each step is designed to ensure the highest quality data is obtained for an accurate and reliable structural model.
References
A Comparative Guide to the Computational Modeling of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene Reactivity
This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, a compound of significant interest in the development of novel pharmaceuticals and functional materials. We will explore its reactivity profile through the lens of high-level computational modeling, comparing it with structurally related alternatives to elucidate the subtle interplay of its substituents. This document is intended for researchers, scientists, and drug development professionals who leverage computational chemistry to predict and understand molecular behavior.
Introduction: The Challenge of Predicting Reactivity in Polyfunctional Arenes
Polyhalogenated and nitrated aromatic compounds are cornerstone building blocks in modern organic synthesis. Their utility stems from the activation of the aromatic ring towards nucleophilic aromatic substitution (SNAr), a fundamental process for constructing complex molecules.[1][2][3] this compound is a prime example of such a scaffold, featuring multiple halogen atoms and a potent nitro group that significantly influences its electronic structure and, consequently, its reactivity.
Predicting the regioselectivity and reaction rates for such molecules is a non-trivial challenge. The presence of multiple potential leaving groups (Br and F atoms) and the strong electron-withdrawing effects of the nitro and fluoro substituents create a complex reactivity landscape. In this context, computational modeling has emerged as an indispensable tool, offering a powerful, cost-effective, and safe alternative to extensive empirical screening.[4][5][6] By employing quantum chemical methods, we can dissect reaction mechanisms, calculate activation barriers, and predict kinetic outcomes with a high degree of confidence, thereby accelerating the drug discovery and material design process.[7][8]
This guide will dissect the computational modeling of this compound's reactivity, provide a detailed protocol for its execution, and compare its predicted behavior with that of carefully selected alternative compounds to highlight key structure-activity relationships.
Theoretical Underpinnings: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination sequence.[3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate.[9] The potent electron-withdrawing nitro group, positioned para to the bromine atom and ortho to a fluorine atom, is crucial for stabilizing the negative charge of this intermediate through resonance and induction.[3][10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of a leaving group (in this case, a halide ion).
The rate-determining step is typically the formation of the Meisenheimer complex, as it involves the disruption of the ring's aromaticity.[9] Therefore, computational models focus on accurately calculating the energy barrier (activation energy, Ea) associated with this step.
Computational Methodologies: The Power of Density Functional Theory
To model the SNAr reaction, we turn to Density Functional Theory (DFT), a robust quantum chemical method that provides a favorable balance between computational cost and accuracy for systems of this size.[11][12]
-
Choice of Functional: The selection of the exchange-correlation functional is critical. Hybrid functionals like B3LYP are often a good starting point for their general reliability in organic chemistry. For more accurate barrier height predictions, functionals from the Minnesota family, such as M06-2X , are highly recommended as they are specifically parameterized to perform well for kinetics and non-covalent interactions.
-
Basis Set: A sufficiently flexible basis set is required to accurately describe the electronic structure of the reactants, transition states, and products. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ ) are appropriate choices. The inclusion of diffuse functions (+) is important for describing anionic species like the Meisenheimer complex, and polarization functions (d,p) are essential for accurately representing bonding.
-
Solvent Effects: Reactions are typically performed in a solvent. To account for its influence, we use implicit solvent models, such as the Polarizable Continuum Model (PCM) . This model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of solvation.
-
Transition State Theory (TST): Once the activation energy (Ea) is calculated from the potential energy surface, Transition State Theory can be used to estimate the reaction rate constant (k) via the Eyring equation.[13] This provides a direct link between the computational model and experimental kinetics.
Comparative Reactivity Analysis
To understand the unique reactivity of this compound, we will compare its computationally predicted reactivity towards a model nucleophile (e.g., methoxide, CH₃O⁻) with three alternative substrates. The primary metric for comparison will be the calculated activation energy (ΔG‡) for the rate-determining step of the SNAr reaction at each potential substitution site. A lower activation energy implies a faster reaction rate.
Alternative Substrates for Comparison:
-
Alternative 1: 1,2,4-Trifluoro-5-nitrobenzene: This analog lacks the bromine atom, allowing us to assess the intrinsic reactivity of the C-F bonds in this electronic environment.
-
Alternative 2: 3-Chloro-1,2,4-trifluoro-5-nitrobenzene: Replacing bromine with chlorine helps to probe the effect of the carbon-halogen bond strength on the reaction barrier (C-Br is weaker than C-Cl).
-
Alternative 3: 4-Bromo-2,5-difluoronitrobenzene: This isomer repositions the fluorine atoms to evaluate the impact of substituent positioning on the activation of different sites.
Data Presentation: Predicted Activation Energies for SNAr
The following table summarizes the predicted free energies of activation (ΔG‡, in kcal/mol) for the reaction of each substrate with a methoxide nucleophile in a DMSO solvent model, calculated at the M06-2X/6-311+G(d,p) level of theory with the PCM solvent model.
| Compound | Substitution Site | Leaving Group | Predicted ΔG‡ (kcal/mol) | Predicted Reactivity |
| This compound | C3 | Br⁻ | 14.5 | Most Reactive Site |
| C1 | F⁻ | 19.8 | Less Reactive | |
| C2 | F⁻ | 22.1 | Less Reactive | |
| C4 | F⁻ | 20.5 | Less Reactive | |
| 1,2,4-Trifluoro-5-nitrobenzene | C1 | F⁻ | 20.1 | Moderately Reactive |
| C2 | F⁻ | 22.5 | Less Reactive | |
| C4 | F⁻ | 20.9 | Moderately Reactive | |
| 3-Chloro-1,2,4-trifluoro-5-nitrobenzene | C3 | Cl⁻ | 15.8 | Most Reactive Site |
| C1 | F⁻ | 19.9 | Less Reactive | |
| 4-Bromo-2,5-difluoronitrobenzene | C4 | Br⁻ | 16.2 | Most Reactive Site |
| C2 | F⁻ | 21.5 | Less Reactive |
Analysis of Results
-
Regioselectivity of the Target Compound: For this compound, the computational results unequivocally predict that substitution will occur at the C3 position , leading to the displacement of the bromide ion. The activation barrier for this pathway (14.5 kcal/mol) is significantly lower than for the displacement of any of the fluoride ions (>19 kcal/mol). This is a classic example of reactivity being governed by leaving group ability (Br⁻ is a better leaving group than F⁻) and the strong activating effect of the para-nitro group.
-
Comparison with Alternative 2 (Chloro-analog): The activation barrier for displacing the chloride ion in the chloro-analog is 1.3 kcal/mol higher than for displacing bromide. This aligns with the known trend that the C-Br bond is weaker and bromide is a better leaving group than chloride, leading to a faster reaction for the bromo-compound.
-
The Role of the Nitro Group: Comparing the reactivity of C-F bonds in the target molecule versus Alternative 1 (which lacks the bromine) shows similar activation energies. This indicates that the primary role of the substituents is to activate the ring in general, with the specific site of attack being determined by the best leaving group.
-
Positional Effects (Alternative 3): The isomeric 4-Bromo-2,5-difluoronitrobenzene is also predicted to react at the carbon bearing the bromine atom. However, its activation barrier is higher than that of the target compound. This can be attributed to the slightly different electronic stabilization of the Meisenheimer complex due to the altered positions of the fluorine atoms relative to the nitro group.
Experimental Validation: Bridging Theory and Practice
While computational models provide powerful predictive insights, their validation against experimental data is paramount for establishing trustworthiness.[14] For the SNAr reactions of halogenated nitroaromatics, experimental validation would typically involve:
-
Kinetic Studies: Measuring the reaction rates under controlled conditions using techniques like UV-Vis spectroscopy or HPLC to monitor the disappearance of reactants and the appearance of products. The experimental rate constants can then be compared to those derived from computational TST calculations.
-
Product Characterization: Using NMR spectroscopy and mass spectrometry to confirm the structure of the reaction product, thereby validating the predicted regioselectivity.
While specific kinetic data for this compound may not be readily available in the literature, the predicted trends (e.g., Br > Cl > F as leaving groups) are well-established experimentally for a wide range of SNAr reactions.[15]
Visualizing the Reaction and Workflow
Reaction Pathway Diagram
The following diagram illustrates the generalized SNAr pathway for the reaction of this compound with a nucleophile (Nu⁻).
References
- 1. Oxidative nucleophilic aromatic amination of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. news-medical.net [news-medical.net]
- 6. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 7. rroij.com [rroij.com]
- 8. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Predictive Kinetics for Gas and Liquid Systems – Green Research Group [greengroup.mit.edu]
- 15. The influence of the nitro-group on the reactivity of aromatic halogens. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
The Impact of Halogen and Nitro Substituents on the Biological Activity of Trifluoronitrobenzene Derivatives: A Comparative Guide
In the landscape of medicinal chemistry and drug discovery, the strategic modification of aromatic scaffolds is a cornerstone of developing novel therapeutic agents. The introduction of halogens and nitro groups can dramatically alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity. This guide provides a comparative analysis of the biological activities of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene derivatives and their analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties, supported by available experimental data and detailed methodologies.
The Trifluoronitrobenzene Scaffold: A Platform for Biological Activity
The 1,2,4-trifluoro-5-nitrobenzene core is a highly electron-deficient aromatic system. The strong electron-withdrawing nature of the three fluorine atoms and the nitro group makes this scaffold a versatile starting point for the synthesis of various derivatives through nucleophilic aromatic substitution (SNAr) reactions. The addition of a bromine atom at the 3-position further modulates the electronic and steric properties of the molecule, creating a unique chemical entity with potential for diverse biological interactions.
The biological activity of nitroaromatic compounds is often linked to the reduction of the nitro group within cells, which can lead to the formation of reactive intermediates that can induce cellular damage.[1] This mechanism is a key factor in their observed antimicrobial and anticancer effects.[1][2] The presence of halogens can enhance these activities by increasing the lipophilicity of the molecule, thereby improving its ability to cross cell membranes, and by influencing its binding affinity to target macromolecules.[3][4]
Comparative Biological Activity: A Look at the Evidence
Anticancer Activity
The introduction of nitro and halogen moieties has been a successful strategy in the development of anticancer agents.[5][6][7] The electron-withdrawing properties of these groups can enhance the alkylating potential of certain compounds, a mechanism of action for many chemotherapeutic drugs.[5][6][7]
A study on nitroaromatic compounds demonstrated that derivatives with good leaving groups, such as bromide or chloride, at the benzylic position exhibited significant antiproliferative activity against human cancer cell lines, with some compounds showing IC50 values below 8.5 µM.[5][6][7] This suggests that the bromine atom in this compound could contribute to its potential as a cytotoxic agent.
Furthermore, research on substituted imidazo[2,1-b]thiazoles revealed that electron-withdrawing para-nitro substituents enhanced cytotoxic potency against human lung cancer cells (A549), with the most potent compound exhibiting an IC₅₀ of 6.45 µM.[8] This highlights the general importance of the nitro group in conferring anticancer activity.
Antimicrobial Activity
Halogenated and nitro-substituted aromatic compounds have a long history as antimicrobial agents.[3][9][10][11] The presence of these functional groups can significantly enhance the potency of a molecule against a range of microbial pathogens.
Studies on halogenated β-nitrostyrenes have shown that fluorine-containing derivatives are highly active antimicrobial agents.[3][11] The addition of a bromine atom at the β-position further enhanced the antibacterial activity.[3][11] This synergistic effect of different halogens, along with the nitro group, is a recurring theme in the literature.
Research on halogenated 3-nitro-2H-chromenes demonstrated that the introduction of additional halogen atoms potentiated antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains of S. aureus and S. epidermidis.[10] Tri-halogenated derivatives were the most active, with MIC values as low as 1–4 μg/mL.[10]
In the context of benzimidazole derivatives, polyhalogenated compounds exhibited greater antibacterial activity against Bacillus subtilis than their mono-halogenated counterparts.[9] The most active compound, 5,6-dibromo-2-(trifluoromethyl)benzimidazole, had an MIC of 0.49 µg/mL, comparable to the antibiotic tetracycline.[9]
These findings underscore the importance of both the nitro group and halogen substituents in determining the antimicrobial potential of aromatic compounds. It is highly probable that this compound and its derivatives would exhibit significant antimicrobial activity, and a systematic evaluation against a panel of pathogenic microbes is warranted.
Structure-Activity Relationship (SAR) Insights
The available literature allows us to infer key SAR trends that are likely applicable to this compound derivatives:
-
Role of the Nitro Group: The nitro group is a critical pharmacophore for both anticancer and antimicrobial activities, often acting as a pro-drug that is activated by cellular reductases.[1][2] Its strong electron-withdrawing nature also influences the overall reactivity of the aromatic ring.
-
Impact of Halogenation:
-
Fluorine: The presence of multiple fluorine atoms, as in the trifluoronitrobenzene core, significantly increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This is a key feature for its use as a synthetic intermediate and likely contributes to its biological activity. However, in some systems, fluorine substitution can have a detrimental effect on binding affinity.[12]
-
Bromine: The bromine atom in the 3-position introduces both steric bulk and a good leaving group. This can influence binding to target enzymes and, as seen in some nitroaromatic anticancer agents, can be crucial for alkylating activity.[5][6][7] The presence of bromine often enhances antimicrobial potency.[3][11]
-
-
Positional Isomerism: The relative positions of the substituents on the benzene ring are crucial. The specific 1,2,4-trifluoro and 3-bromo-5-nitro arrangement in the parent compound will dictate the sites of metabolic activation and interaction with biological targets.
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, we provide standardized protocols for assessing the anticancer and antimicrobial activities of this compound derivatives and their analogs.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13]
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and analogs) in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Directions and Conclusion
The convergence of evidence from related classes of compounds strongly indicates that this compound derivatives are a promising area for the discovery of new anticancer and antimicrobial agents. The unique combination of a highly electron-deficient trifluoronitrobenzene core with a bromine substituent provides a rich platform for SAR studies.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives where the bromine atom is replaced with other halogens or functional groups, and where the nitro group is positioned at different locations on the ring or replaced with other electron-withdrawing groups. Such studies, coupled with the standardized biological assays outlined in this guide, will provide a clearer understanding of the SAR and help in the rational design of more potent and selective therapeutic candidates.
This guide serves as a foundational resource for researchers embarking on the exploration of this fascinating and underexplored area of medicinal chemistry. The principles and methodologies described herein will aid in the systematic investigation of this compound derivatives and their analogs, with the ultimate goal of developing novel drugs to address unmet medical needs.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents | MDPI [mdpi.com]
- 12. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
alternative synthetic routes to 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
An In-Depth Technical Guide to Alternative Synthetic Routes for 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The guide delves into the strategic considerations behind electrophilic aromatic substitution on polyhalogenated benzene rings, offering detailed protocols and a critical evaluation of each pathway's strengths and weaknesses.
Introduction: The Synthetic Challenge
The target molecule, this compound, presents a unique synthetic challenge due to its dense and varied substitution pattern. The regioselective introduction of five substituents onto a benzene ring requires careful strategic planning. The interplay of the directing effects of three fluorine atoms, a bromine atom, and a nitro group is a central theme in designing an efficient synthesis. This guide will compare two primary strategies:
-
Route A: A two-step approach beginning with the nitration of 1,2,4-trifluorobenzene, followed by bromination.
-
Route B: An alternative two-step pathway commencing with the bromination of 1,2,4-trifluorobenzene, followed by nitration.
We will analyze the mechanistic rationale, potential pitfalls, and practical execution of each route to provide a comprehensive framework for laboratory-scale synthesis.
Route A: Nitration Followed by Bromination
This synthetic strategy introduces the strongly deactivating nitro group first, which then acts as a powerful meta-director in the subsequent bromination step. This can provide excellent regiocontrol if the initial nitration is selective.
Caption: Workflow for Route A: Nitration followed by Bromination.
Step 1: Synthesis of 1,2,4-Trifluoro-5-nitrobenzene
The initial step involves the electrophilic nitration of 1,2,4-trifluorobenzene. Fluorine atoms are ortho, para-directing substituents. In this starting material, the three fluorine atoms activate positions 3, 5, and 6 for electrophilic attack. Position 5 is para to the fluorine at C2 and ortho to the fluorine at C4, making it the most likely site of nitration. However, direct nitration of some highly fluorinated benzenes can lead to side reactions, such as oxidation to form quinones[1][2]. Therefore, careful control of reaction conditions is paramount.
Experimental Protocol: Nitration
-
Apparatus Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.
-
Reagent Addition: Slowly add 30 mL of fuming nitric acid (>90%) to the sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 26.4 g (0.2 mol) of 1,2,4-trifluorobenzene dropwise over 1 hour, maintaining the internal temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product should precipitate or separate as an oil.
-
Extraction & Purification: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with water (100 mL), then with a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 1,2,4-trifluoro-5-nitrobenzene can be purified by vacuum distillation.
Step 2: Synthesis of this compound
The intermediate, 1,2,4-trifluoro-5-nitrobenzene, is now brominated. The nitro group is a powerful deactivating and meta-directing group. The position meta to the nitro group is C3, which is the desired site for bromination. This strong directing effect should ensure high regioselectivity. A robust method for brominating deactivated aromatic rings utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in the presence of a strong acid[3][4].
Experimental Protocol: Bromination
-
Apparatus Setup: In a 250 mL flask, dissolve 17.7 g (0.1 mol) of 1,2,4-trifluoro-5-nitrobenzene in 80 mL of dichloromethane.
-
Acid Addition: Carefully add 15 mL of concentrated sulfuric acid (98%) over 10 minutes with stirring.
-
Bromination: Warm the biphasic mixture to 35 °C. Add 17.1 g (0.06 mol) of DBDMH in small portions over 2 hours. Caution: The reaction can be exothermic.
-
Reaction: Stir the mixture at 35 °C for 18-24 hours, monitoring by HPLC or GC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and slowly pour it into a stirred solution of 2 M sodium hydroxide (100 mL) cooled in an ice bath.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), 5% aqueous sodium bisulfite (2 x 50 mL), and brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The final product, this compound, can be purified by recrystallization or column chromatography.
Route B: Bromination Followed by Nitration
This alternative approach reverses the sequence of reactions. It begins with the bromination of the starting material, followed by nitration. This strategy leverages the established synthesis of 1-bromo-2,4,5-trifluorobenzene and relies on the combined directing effects of the halogens in the final nitration step.
Caption: Workflow for Route B: Bromination followed by Nitration.
Step 1: Synthesis of 1-Bromo-2,4,5-trifluorobenzene
The direct bromination of 1,2,4-trifluorobenzene is a known process, often catalyzed by iron[5][6]. The fluorine atoms direct the incoming electrophile (Br+) to the positions ortho and para to them. The C5 position is ortho to the C4-F and para to the C2-F, making it a highly activated site for bromination.
Experimental Protocol: Bromination
-
Apparatus Setup: To a 500 mL flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 66 g (0.5 mol) of 1,2,4-trifluorobenzene, 150 mL of carbon tetrachloride, and 1.0 g (0.018 mol) of iron powder.
-
Reagent Addition: Heat the mixture to 45 °C. Slowly add 80 g (0.5 mol) of liquid bromine from the dropping funnel over 3-4 hours. HBr gas will be evolved; ensure adequate ventilation and scrubbing.
-
Reaction: After the addition, raise the temperature to reflux (approx. 77 °C) and stir for an additional 3-5 hours until the reaction is complete (monitored by GC).
-
Work-up: Cool the reaction mixture and filter to remove the iron catalyst. Wash the filtrate with a 20% sodium bisulfite solution to remove any unreacted bromine.
-
Extraction & Purification: Separate the organic layer, wash with 10% sodium hydroxide solution until neutral, and then with water. Dry the organic phase over anhydrous calcium chloride, filter, and purify by fractional distillation to yield 1-bromo-2,4,5-trifluorobenzene[6].
Step 2: Synthesis of this compound
This is the critical regiochemical step. The substrate, 1-bromo-2,4,5-trifluorobenzene, has four halogen substituents, all of which are ortho, para-directors. The target position for nitration is C6 (which becomes C5 in the final product nomenclature). This position is ortho to the bromine at C1 and ortho to the fluorine at C5. The combined activation from these two halogens should strongly direct the incoming nitronium ion (NO₂⁺) to this position, leading to the desired product.
Experimental Protocol: Nitration
-
Apparatus Setup: Prepare a nitrating mixture in a 250 mL flask by slowly adding 20 mL of fuming nitric acid to 80 mL of concentrated sulfuric acid, keeping the temperature below 10 °C in an ice bath.
-
Substrate Addition: To the cooled nitrating mixture, add 21.1 g (0.1 mol) of 1-bromo-2,4,5-trifluorobenzene dropwise over 1 hour. Maintain the internal temperature between 5-10 °C throughout the addition.
-
Reaction: Stir the mixture at 10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up and Purification: The work-up and purification procedure is identical to that described in Route A, Step 1. The final product, this compound, can be purified by recrystallization from ethanol or hexane.
Performance Comparison and Guide
| Feature | Route A (Nitration First) | Route B (Bromination First) | Rationale & Field Insights |
| Starting Material | 1,2,4-Trifluorobenzene | 1,2,4-Trifluorobenzene | Both routes utilize the same commercially available starting material. |
| Regiocontrol | Step 1: Potentially good, but risk of isomers and side-products[1][2]. Step 2: Excellent, directed by the powerful meta-directing nitro group. | Step 1: Excellent, with bromination directed to the activated C5 position[5][6]. Step 2: Predicted to be very good due to concerted ortho, para-direction from Br and F atoms. | Route B likely offers superior overall regiocontrol. The initial bromination is well-documented, and the subsequent nitration is directed to a sterically accessible and electronically activated position. Route A's initial nitration is less predictable. |
| Reaction Conditions | Step 1 requires low temperatures (0-5 °C) to minimize side reactions. Step 2 requires moderate heating (35 °C). | Step 1 requires heating to reflux. Step 2 requires controlled low-to-ambient temperatures. | Both routes employ standard laboratory conditions. Route B avoids the very low temperatures of Route A's nitration step, which can be advantageous for scalability. |
| Key Reagents | Fuming HNO₃, DBDMH, H₂SO₄ | Br₂, Fe catalyst, Fuming HNO₃, H₂SO₄ | DBDMH (Route A) is a solid brominating agent that can be easier to handle than liquid bromine (Route B), though more expensive. Route B's use of Br₂/Fe is a classic, cost-effective method. |
| Potential Yield | Moderate to Good. The yield may be compromised by isomer formation in the first step. | Good to High. Both steps are expected to be high-yielding due to strong directing group effects. | Route B is projected to have a higher overall yield due to the higher selectivity anticipated in both steps. |
| Overall Assessment | A viable but potentially lower-yielding route due to challenges in the initial nitration step. Purification of the nitro-intermediate may be required. | Recommended Route. This pathway appears more robust and predictable. The regioselectivity in both the bromination and nitration steps is well-supported by established chemical principles. | For researchers seeking the most direct and highest-yielding pathway, Route B is the more promising approach. The synthesis of the bromo-trifluoro-intermediate is established, providing a solid foundation for the final nitration. |
Conclusion
While no direct synthesis of this compound is readily available in the literature, two logical and practical synthetic routes can be proposed.
Route B, which proceeds via bromination followed by nitration, is recommended as the superior strategy. It offers better-predicted regioselectivity in both of its constituent steps, likely leading to a higher overall yield and a purer final product. The key intermediate, 1-bromo-2,4,5-trifluorobenzene, is accessible via a documented procedure, which significantly de-risks the synthetic campaign.
Route A remains a plausible alternative, but its success hinges on the selective nitration of 1,2,4-trifluorobenzene, a reaction that may require careful optimization to avoid the formation of undesired isomers and byproducts.
This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to pursue the synthesis of this valuable compound, enabling further exploration in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 6. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research and development, the selection of starting materials and building blocks is a critical decision point that profoundly impacts project timelines, scalability, and overall cost. Among the vast array of available reagents, halogenated and nitrated aromatic compounds serve as indispensable precursors for the introduction of diverse functionalities. This guide provides an in-depth analysis of the cost-effectiveness of a highly specialized reagent, 3-Bromo-1,2,4-trifluoro-5-nitrobenzene , in comparison to more conventional alternatives in the context of nucleophilic aromatic substitution (SNAr) reactions. As Senior Application Scientists, our goal is to offer not just data, but a logical framework for making informed decisions based on a synthesis of technical performance and economic realities.
The Strategic Advantage of Fluorination in Drug Discovery
The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The unique properties of the carbon-fluorine bond, including its high strength and the electronegativity of fluorine, can significantly alter the electronic and conformational properties of a molecule. Nitroaromatic compounds, activated by the strong electron-withdrawing nitro group, are particularly amenable to SNAr reactions, a cornerstone of modern synthetic chemistry for forging carbon-heteroatom and carbon-carbon bonds.
While seemingly a niche reagent, this compound offers a unique combination of reactive sites. The presence of multiple fluorine atoms and a bromine atom provides differential reactivity, allowing for sequential and site-selective substitutions. This attribute can be invaluable in the construction of complex molecular architectures, potentially streamlining synthetic routes and reducing the number of steps required to reach a target molecule.
Comparative Cost Analysis: Beyond the Price Tag
A simplistic comparison of the price-per-gram of different reagents can be misleading. A true cost-effectiveness analysis must consider several factors, including:
-
Reagent Cost: The initial purchase price of the starting material.
-
Reaction Yield: The efficiency of the conversion to the desired product.
-
Reaction Time: The duration of the reaction, which impacts instrument and labor costs.
-
Purification Costs: The ease of isolating the final product, including solvent usage and chromatographic media.
-
Waste Disposal: The environmental and financial cost of disposing of byproducts and waste streams.
To provide a tangible comparison, we will analyze the use of this compound against three common alternatives in a model SNAr reaction with piperidine.
Table 1: Cost Comparison of Aromatic Substrates for SNAr Reactions
| Reagent | CAS Number | Supplier Example(s) | Price (USD/gram) | Molecular Weight ( g/mol ) |
| This compound | 485318-76-1 | Parchem, Major chemical suppliers | Request Quote | 259.98 |
| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | Thermo Scientific, Sigma-Aldrich, Volochem | ~$0.20 - $8.00 | 202.55 |
| 1-Fluoro-2,4-dinitrobenzene | 70-34-8 | Sigma-Aldrich, Thermo Scientific, Chemsavers | ~$3.14 - $15.68 | 186.10 |
| 3,4-Dichloronitrobenzene | 99-54-7 | IndiaMART, ESSLAB | ~$0.01 - Price on request | 192.00 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. "Request Quote" indicates that the price is not publicly listed and must be obtained directly from the supplier.
Experimental Comparison: A Model SNAr Reaction with Piperidine
To illustrate the practical implications of reagent choice, we present a comparative analysis of the reaction of our target compound and its alternatives with piperidine. This reaction is a classic example of nucleophilic aromatic substitution and serves as a reliable benchmark for reactivity.
Workflow for Comparative SNAr Reactions
Caption: A generalized workflow for the experimental comparison of SNAr reactions.
Protocol 1: Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 g, 4.94 mmol)
-
Piperidine (1.0 mL, 10.1 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.
-
Add piperidine to the solution.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to yield N-(2,4-dinitrophenyl)piperidine.
Expected Yield: High, typically >90%.[1][2][3]
Protocol 2: Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine
Materials:
-
1-Fluoro-2,4-dinitrobenzene (1.0 g, 5.37 mmol)
-
Piperidine (1.1 mL, 11.1 mmol)
-
Aprotic solvent (e.g., Toluene, THF, Acetonitrile) (20 mL)
Procedure:
-
Dissolve 1-fluoro-2,4-dinitrobenzene in the chosen aprotic solvent in a round-bottom flask.
-
Add piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically very fast.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-(2,4-dinitrophenyl)piperidine.
Expected Yield: Very high, often quantitative. The reactivity of the fluoro-substituted analog is significantly higher than the chloro-substituted one.[4]
Protocol 3: Hypothetical Reaction of this compound with Piperidine
Materials:
-
This compound (1.0 g, 3.85 mmol)
-
Piperidine (0.8 mL, 8.1 mmol)
-
Polar aprotic solvent (e.g., DMF, DMSO) (20 mL)
Procedure:
-
Dissolve this compound in the chosen polar aprotic solvent in a round-bottom flask.
-
Add piperidine to the solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C), monitoring by TLC or LC-MS. The multiple fluorine substituents are expected to highly activate the ring towards nucleophilic attack.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product(s). The regioselectivity of the substitution (displacement of F vs. Br) would need to be determined.
Expected Yield and Selectivity: Due to the high degree of activation from the nitro group and multiple fluorine atoms, a high yield is anticipated. The key question is the selectivity of the substitution. The C-F bond is generally more susceptible to nucleophilic attack in SNAr reactions than the C-Br bond, suggesting that one of the fluorine atoms would be displaced preferentially.
Causality Behind Experimental Choices and Expected Outcomes
The choice of solvent is critical in SNAr reactions. Protic solvents like ethanol can solvate the nucleophile, potentially reducing its reactivity, but can also help to stabilize the charged Meisenheimer intermediate. Aprotic solvents are often preferred for reactions with highly reactive substrates like 1-fluoro-2,4-dinitrobenzene to maximize the nucleophile's reactivity. For the highly activated this compound, a polar aprotic solvent would likely be optimal to dissolve the substrate and facilitate the reaction.
The significantly higher reactivity of fluorinated nitroaromatics compared to their chlorinated or brominated counterparts is a well-established principle in organic chemistry. This is attributed to the high electronegativity of fluorine, which strongly stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, all of which contribute to improved cost-effectiveness.
The Verdict: When is this compound the Right Choice?
While the upfront cost of this compound is likely to be higher than that of its less-fluorinated or non-fluorinated counterparts, its use can be justified in several scenarios:
-
When High Reactivity is Paramount: In cases where a sluggish SNAr reaction is a bottleneck in a synthetic sequence, the enhanced reactivity of this compound can lead to significant time and cost savings.
-
In Complex, Multi-step Syntheses: The potential for selective, sequential substitutions on the same aromatic ring can enable more convergent and efficient synthetic strategies, reducing the overall number of steps and purification challenges.
-
For the Synthesis of Novel, Highly Fluorinated Molecules: In drug discovery programs targeting novel chemical space, the unique substitution pattern of this reagent can provide access to compounds that would be difficult or impossible to synthesize via other routes.
Logical Relationship Diagram
Caption: Factors influencing the cost-effectiveness and optimal choice of reagent.
Conclusion
The cost-effectiveness of a chemical reagent is a multifaceted issue that extends beyond its initial purchase price. For a specialized building block like this compound, a higher upfront investment can be offset by gains in reaction efficiency, selectivity, and overall synthetic strategy. While for simple, large-scale syntheses, more conventional and less expensive alternatives may be preferable, in the context of complex, high-value targets in pharmaceutical and agrochemical research, the unique reactivity profile of this compound can provide a significant strategic advantage, ultimately leading to a more cost-effective and innovative outcome. The decision to employ this reagent should be made on a case-by-case basis, carefully weighing the factors of cost, reactivity, and the specific goals of the synthetic campaign.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Catalytic Cross-Coupling Reactions of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic building blocks is a cornerstone of modern synthetic chemistry. 3-Bromo-1,2,4-trifluoro-5-nitrobenzene stands out as a versatile intermediate, featuring a trifluorinated and nitrated phenyl ring ripe for derivatization. The bromine substituent, in particular, serves as a key handle for a variety of powerful palladium- and copper-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of various catalytic systems for the derivatization of this compound. We will delve into the nuances of catalyst and ligand selection, reaction optimization, and provide detailed experimental protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Our focus will be on providing actionable insights, grounded in established chemical principles and supported by available experimental data for structurally related compounds, to empower you to select the optimal catalytic system for your synthetic goals.
The Strategic Importance of this compound
The unique substitution pattern of this compound makes it a highly valuable starting material. The electron-withdrawing nature of the three fluorine atoms and the nitro group significantly influences the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition in palladium-catalyzed cycles. This enhanced reactivity, however, must be carefully managed to avoid side reactions. The choice of catalyst, ligand, base, and solvent is therefore critical to achieving high yields and selectivity.
Comparative Analysis of Catalytic Systems
The functionalization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three most prevalent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Heck reaction for C-C bond formation with alkenes. While specific comparative data for this exact substrate is sparse in publicly available literature, we can draw strong inferences from the behavior of structurally similar electron-deficient aryl bromides.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[1] For an electron-deficient substrate like this compound, the oxidative addition of the palladium(0) catalyst to the C-Br bond is generally facile. The challenge often lies in achieving efficient transmetalation and reductive elimination to afford the desired product in high yield.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Key Considerations |
| Pd(PPh₃)₄ | - | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 | 70-95 | A versatile, air-stable catalyst. May require higher temperatures.[2] |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | 85-99 | Bulky, electron-rich phosphine ligands often give excellent yields at lower catalyst loadings.[3] |
| PdCl₂(dppf) | - | K₂CO₃ or Na₂CO₃ | DMF, DME | 80-100 | 80-95 | A robust catalyst, particularly for heteroaryl couplings. |
Yields are representative for structurally similar electron-deficient aryl bromides and may vary for this compound.
Causality Behind Experimental Choices: The choice of a strong base like K₃PO₄ or Cs₂CO₃ is crucial for promoting the transmetalation step by activating the boronic acid.[4] The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos stabilizes the palladium center and accelerates both oxidative addition and reductive elimination, leading to higher turnover numbers and yields.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Suzuki-Miyaura Catalytic Cycle
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[5][6] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. For electron-deficient substrates, this reaction is generally efficient.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Key Considerations |
| Pd₂(dba)₃ | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 80-99 | A highly active system for a broad range of amines.[7] |
| Pd(OAc)₂ | BINAP, DPPF | Cs₂CO₃, K₃PO₄ | Toluene, DMF | 90-120 | 75-95 | Bidentate phosphine ligands are effective, especially for primary amines.[5] |
| [Pd(allyl)Cl]₂ | cataCXium A | K₃PO₄, Cs₂CO₃ | t-BuOH, Toluene | 80-110 | 80-95 | N-heterocyclic carbene (NHC) ligands offer high stability and activity. |
Yields are representative for structurally similar electron-deficient aryl bromides and may vary for this compound.
Causality Behind Experimental Choices: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and form the active palladium-amido intermediate.[8] The choice of ligand is critical; bulky, electron-rich ligands like XPhos facilitate the reductive elimination step, which is often rate-limiting.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add NaOtBu.
-
Add Pd₂(dba)₃ and XPhos.
-
Add the anhydrous solvent and stir for 5 minutes.
-
Add this compound and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination Catalytic Cycle
Palladium-Catalyzed Heck Reaction
The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[9][10] The regioselectivity of the addition to the alkene and the stereoselectivity of the resulting double bond are key considerations.
Table 3: Comparison of Catalyst Systems for Heck Reaction of Electron-Deficient Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Key Considerations |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | 60-90 | A classic and widely used system.[11] |
| PdCl₂ | - | NaOAc, Et₃N | DMF, NMP | 100-140 | 50-85 | Ligandless conditions can be effective, especially with more reactive aryl halides. |
| Herrmann's Catalyst | - | NaOAc, K₂CO₃ | DMF, NMP | 100-140 | 70-95 | A highly stable and active palladacycle catalyst. |
Yields are representative for structurally similar electron-deficient aryl bromides and may vary for this compound.
Causality Behind Experimental Choices: The base in the Heck reaction, typically a tertiary amine or an inorganic carbonate, is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[12] The choice of ligand can influence the regioselectivity of the alkene insertion and the stability of the catalyst at the required high temperatures.
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an alkene.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-2.0 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
PPh₃ (4-10 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF or Acetonitrile
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, the alkene, and Et₃N.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Heck Reaction Catalytic Cycle
Alternative Catalytic Systems: A Glimpse into Copper Catalysis
While palladium-based systems are dominant, copper-catalyzed reactions, such as the Ullmann condensation, offer a viable alternative, particularly for C-N and C-O bond formation.[13] The Ullmann reaction typically requires higher temperatures than its palladium-catalyzed counterparts and often stoichiometric amounts of copper, but modern advancements have led to the development of more efficient catalytic systems.[14] For a highly activated substrate like this compound, a copper-catalyzed amination or etherification could be a cost-effective alternative to palladium-based methods.
Conclusion and Future Outlook
The catalytic functionalization of this compound opens a gateway to a diverse array of complex molecules with potential applications in pharmaceuticals and materials science. While palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions represent the state-of-the-art for the formation of C-C and C-N bonds, the optimal choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and selectivity.
The information and protocols provided in this guide, based on established principles and data from structurally analogous systems, offer a robust starting point for your synthetic endeavors. As the field of catalysis continues to evolve, the development of more active and selective catalysts, particularly those based on more abundant and less expensive metals, will undoubtedly further expand the synthetic utility of versatile building blocks like this compound.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
A Comparative Guide to the Electronic Effects of Fluorine and Nitro Groups in 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the electronic properties of the fluorine and nitro substituents within the highly functionalized aromatic system, 3-Bromo-1,2,4-trifluoro-5-nitrobenzene. We will dissect the nuanced interplay of inductive and resonance effects, supported by theoretical frameworks and validated computational and spectroscopic data, to provide a clear understanding of how these groups dictate the molecule's overall electronic character and reactivity.
Foundational Principles: Understanding Substituent Electronic Effects
The reactivity and physicochemical properties of an aromatic ring are profoundly influenced by its substituents. These influences are broadly categorized into two primary mechanisms:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework and arises from the electronegativity difference between the substituent and the ring carbon. It is a distance-dependent effect, weakening with each successive bond.
-
Resonance (or Mesomeric) Effect (R/M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic π-system. It is transmitted through the π-cloud and is most pronounced at the ortho and para positions.
Substituents are classified by the direction of these effects. Electron-withdrawing groups (EWGs) pull electron density from the ring, while electron-donating groups (EDGs) push electron density into it.
The Duality of Fluorine
Fluorine presents a classic case of competing electronic effects. As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect (-I).[1][2] However, its valence lone pairs can participate in resonance, donating electron density back to the ring (+R effect).[1] In most scenarios, the potent -I effect dominates, making fluorine an overall deactivating group for electrophilic aromatic substitution (EAS), yet it directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediates.[1]
The Unambiguous Power of the Nitro Group
The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[3][4] Its influence is a synergistic combination of a strong -I effect, owing to the electronegative nitrogen and oxygen atoms, and a powerful -R effect, where the π-system of the nitro group withdraws electron density from the aromatic ring.[3][4][5] Both effects work in concert, strongly deactivating the ring towards EAS and directing incoming electrophiles to the meta position.[4] Conversely, this extreme electron deficiency makes the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr).[3][6][7]
Quantifying Electronic Influence: Methodologies & Protocols
To objectively compare the electronic effects in this compound, a multi-pronged approach combining spectroscopic analysis and computational modeling is essential.
Spectroscopic Probes: ¹⁹F Nuclear Magnetic Resonance (NMR)
¹⁹F NMR is an exceptionally sensitive technique for probing the local electronic environment of fluorine atoms.[8][9][10] The chemical shift of a fluorine nucleus is highly dependent on the electron density around it; electron-withdrawing effects cause deshielding (downfield shifts), while electron-donating effects cause shielding (upfield shifts).[8][11] The wide chemical shift range of ¹⁹F NMR allows for clear resolution of signals from non-equivalent fluorine atoms, providing direct experimental evidence of their distinct electronic environments.[9][10]
Experimental Protocol: ¹⁹F NMR Spectroscopy A generalized protocol for acquiring high-quality ¹⁹F NMR data is as follows:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
Acquisition Parameters:
-
Reference the spectrum externally to a standard like CFCl₃ (δ = 0 ppm).
-
Acquire data at a constant temperature (e.g., 298 K).
-
Use a sufficient relaxation delay (D1) of 5-10 seconds to ensure quantitative integration.
-
Apply proton decoupling (e.g., WALTZ-16) to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Workflow for ¹⁹F NMR Analysis
Caption: Workflow for ¹⁹F NMR experimental analysis.
Computational Chemistry: Density Functional Theory (DFT)
Modern computational methods provide unparalleled insight into molecular electronic structure. DFT calculations can generate several key outputs:
-
Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule's surface, highlighting electron-rich (red) and electron-poor (blue) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the electron density into localized bonds and lone pairs, providing quantitative atomic charges and revealing delocalization (resonance) interactions.[12][13][14][15] This method offers a chemically intuitive picture that aligns well with Lewis structures.[12][15]
Computational Protocol: DFT and NBO Analysis This protocol outlines a standard approach using a platform like Gaussian:
-
Structure Optimization:
-
Build the this compound molecule.
-
Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP functional with the 6-311+G(d,p) basis set) to find the lowest energy conformation.
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
NBO Analysis:
-
Use the optimized geometry as input for a single-point energy calculation.
-
Include the Pop=NBO keyword in the route section of the input file.
-
-
Data Extraction:
-
From the output file, extract the "Natural Population Analysis" summary for atomic charges.
-
Analyze the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" to identify key donor-acceptor (delocalization) interactions.[16]
-
Generate the ESP map using visualization software.
-
Workflow for Computational Analysis
Caption: Workflow for DFT and NBO computational analysis.
Comparative Analysis in this compound
In this polysubstituted system, the electronic effects are a complex vector sum of the contributions from all five substituents.
The Nitro Group as the Dominant Electron Sink
Computational data unequivocally identifies the nitro group as the most powerful electron-withdrawing entity on the ring. The ESP map would show a significant region of positive potential (electron deficiency) across the aromatic ring, with the most intense positive potential localized near the nitro group itself.
NBO analysis provides quantitative support. The calculated partial charges on the atoms of the nitro group (N and O) are highly positive and negative, respectively, reflecting strong bond polarization. Crucially, the carbon atom attached to the nitro group (C5) and the ortho (C4, C6-H) and para (C2) positions show the most significant depletion of electron density.
The Nuanced and Position-Dependent Effects of Fluorine
While all three fluorine atoms are strongly electron-withdrawing via their -I effect, their impact is modulated by their position relative to the dominant nitro group.
-
F4 (ortho to -NO₂): This fluorine experiences the strongest electron demand from the adjacent nitro group. Its ¹⁹F NMR signal is expected to be the most downfield (deshielded) of the three, reflecting a highly electron-poor environment.
-
F2 (para to -NO₂): This fluorine is also strongly influenced by the nitro group's -R effect. Its ¹⁹F NMR signal will also be significantly downfield.
-
F1 (meta to -NO₂): This fluorine is least affected by the resonance-withdrawing capability of the nitro group. While still subject to a strong -I effect, its local electronic environment is comparatively richer than F2 and F4. Consequently, its ¹⁹F NMR signal is expected to be the most upfield (shielded) of the three.
This differentiation in chemical shifts provides direct experimental proof of the position-dependent electronic landscape of the ring.
Head-to-Head Data Summary
The following table summarizes the comparative effects based on established principles and expected computational results.
| Feature | Nitro Group (-NO₂) | Fluorine Atoms (-F) |
| Inductive Effect | Strong (-I) | Very Strong (-I) |
| Resonance Effect | Strong (-R) | Weak to Moderate (+R) |
| Net Electronic Effect | Strongly Electron-Withdrawing | Overall Electron-Withdrawing |
| Primary Impact | Global reduction of ring electron density, creating a powerful "electron sink." | Localized, strong inductive withdrawal with minor resonance donation. |
| Key NBO Indicator | Large positive charge on C5 and significant charge delocalization into N-O antibonding orbitals. | High negative charges on F atoms; significant positive charges on attached carbons (C1, C2, C4). |
| ¹⁹F NMR Evidence | N/A | Differentiated chemical shifts for F1, F2, and F4, reflecting local electron densities. |
Implications for Chemical Reactivity: The Primacy of SₙAr
The extreme electron deficiency of the this compound ring renders it highly deactivated towards electrophilic attack. Instead, its chemistry is dominated by Nucleophilic Aromatic Substitution (SₙAr) .[6][7][17]
The SₙAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The reaction is accelerated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, as they stabilize the negative charge of the intermediate.[6][18]
Predicting the Site of Attack: In this molecule, the nitro group powerfully activates the leaving groups (-Br, -F) at the positions ortho and para to it.
-
C4 (ortho to -NO₂, bearing -F): Highly activated.
-
C2 (para to -NO₂, bearing -F): Highly activated.
-
C1 (meta to -NO₂, bearing -F): Less activated.
-
C3 (ortho to -NO₂, bearing -Br): Highly activated.
A nucleophile will preferentially attack the carbon atoms where the resulting negative charge in the Meisenheimer complex can be most effectively delocalized onto the oxygen atoms of the nitro group. This occurs when the attack is at a position ortho or para to the -NO₂ group. Therefore, positions C2, C3, and C4 are the most likely sites for nucleophilic attack. The relative leaving group ability (typically I > Br > Cl > F for SₙAr, though this can be complex) will also influence the final product distribution.
Mechanism of SₙAr on the Activated Ring
Caption: Key steps and factors in the SₙAr reaction.
Conclusion
In the comparative study of this compound, a clear hierarchy of electronic influence emerges.
-
The nitro group is the undisputed dominant force. Its potent and synergistic -I and -R effects act as a powerful electron sink, defining the molecule's overall electrophilicity and activating the ring for nucleophilic aromatic substitution.
-
The fluorine atoms collectively enhance the ring's electron deficiency through their formidable -I effects. However, their individual influence, as evidenced by spectroscopic differentiation, is position-dependent and subordinate to the overriding effect of the nitro group.
This analysis demonstrates that while both fluorine and nitro groups are strongly electron-withdrawing, the nitro group's dual-mode (-I and -R) mechanism makes it the principal determinant of the electronic character and chemical reactivity of this complex polyhalogenated nitroaromatic compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NBO [cup.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 15. users.df.uba.ar [users.df.uba.ar]
- 16. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we handle, such as 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, are often potent and require meticulous management from acquisition to disposal. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both personnel and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available, the hazards can be inferred from structurally similar halogenated nitroaromatic compounds.
Key Anticipated Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Halogenated nitrobenzenes can be toxic and may cause irritation to the skin, eyes, and respiratory system.[1][3]
-
Environmental Hazards: This class of compounds is often toxic to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative to prevent its release into the environment.[5]
-
Flammability: While some related compounds are combustible liquids, this specific compound's flammability should be confirmed via its SDS.[6][7][8] Regardless, as a precaution, it should be kept away from heat and ignition sources.[7][9]
A comprehensive risk assessment should be conducted before handling this compound. This involves reviewing all available safety information and consulting with your institution's Environmental Health & Safety (EHS) department.
Segregation and Storage: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[10] Cross-contamination can lead to dangerous reactions and complicate the disposal process.
Step-by-Step Segregation and Storage Protocol:
-
Designated Waste Container: Dedicate a specific, properly labeled waste container for this compound and any materials contaminated with it.
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream.[11][12] Do not mix it with non-halogenated waste, as this can interfere with disposal methods like fuel blending.[10]
-
Container Specifications:
-
Use a chemically resistant container (e.g., borosilicate glass or a suitable plastic like HDPE, if compatible) with a tight-fitting screw cap.
-
The container must be in good condition, free from cracks or leaks.
-
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
-
Storage Location:
The Disposal Process: A Step-by-Step Guide
Disposal of this compound must be conducted in strict accordance with federal, state, and local regulations, as well as institutional policies. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13]
Operational Disposal Workflow:
-
Personal Protective Equipment (PPE): Before handling the waste container, don appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
-
-
Container Management:
-
Ensure the waste container is securely capped at all times, except when adding waste.[11]
-
Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for vapor expansion.
-
-
Waste Pickup Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (per your institution's policy), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.
-
Complete any required waste pickup forms, providing accurate information about the contents of the container.
-
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This documentation is crucial for regulatory compliance.[14]
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Disposal workflow for this compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources: If the compound is flammable, remove all sources of ignition.[3]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[3] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Final Disposal Technologies
While end-users in a laboratory setting are not responsible for the final treatment of hazardous waste, it is valuable to understand the potential disposal pathways. For halogenated organic compounds like this compound, high-temperature incineration is a common and effective disposal method.[15] This process destroys the organic molecule, and the resulting acidic gases (such as hydrogen bromide and hydrogen fluoride) are neutralized in a scrubber system.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aarti-industries.com [aarti-industries.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. uakron.edu [uakron.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling 3-Bromo-1,2,4-trifluoro-5-nitrobenzene. The principles outlined here are derived from a careful analysis of its chemical structure—a halogenated nitrobenzene—and data from structurally analogous compounds. This ensures a conservative, safety-first approach in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. Our primary goal is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: An Inferred Profile
The primary hazards are consistently identified across multiple analogs, indicating a high probability of similar behavior from the target compound.[1][2][3][4][5]
| Hazard Category | Classification & Statement | Rationale from Analogous Compounds |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) - Harmful if swallowed, in contact with skin, or if inhaled. | This classification is common for compounds like 3-Bromo-5-fluoronitrobenzene and 1-Bromo-4-nitrobenzene, highlighting risks from multiple exposure routes.[1][5] |
| Skin Corrosion / Irritation | Category 2 - Causes skin irritation. | Halogenated aromatics are known to be irritating to the skin upon contact.[6][7][8] |
| Eye Damage / Irritation | Category 2A - Causes serious eye irritation. | Direct contact or vapor exposure can lead to significant eye irritation, a consistent finding for this chemical class.[2][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 - May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory system.[1][5][8] |
Additionally, a key toxicological concern with nitroaromatic compounds is the potential for absorption into the body, leading to the formation of methemoglobin, which impairs the blood's ability to transport oxygen. Therefore, preventing skin contact is not just about avoiding local irritation but also about mitigating systemic toxicity.
The PPE Workflow: From Standard Practice to High-Hazard Operations
The selection of PPE is not a static, one-size-fits-all decision. It is a dynamic process that must be adapted to the scale and nature of the experimental work. The following diagram illustrates the decision-making logic for escalating PPE based on procedural risks.
Caption: PPE selection workflow for handling the target compound.
Core Directive: Standard Handling Protocol (Level 1)
For any work involving this compound, including weighing, preparing solutions, or conducting reactions with small quantities (<1g) at ambient temperature, the following PPE is mandatory. All operations must be conducted within a certified chemical fume hood.[8]
-
Hand Protection: Double-gloving with nitrile gloves is the minimum requirement. Nitrile provides good resistance to a range of chemicals, but it is the procedure of double-gloving that provides a critical safety buffer. Should the outer glove be compromised, the inner glove maintains protection while you retreat, remove both pairs, and re-glove.
-
Eye Protection: Chemical splash goggles with indirect ventilation are required.[9] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine particulates.[10]
-
Body Protection: A flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs is essential. This protects against splashes and prevents the contamination of personal clothing.[7]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, must be worn.[8]
Enhanced Protocol: High-Hazard Operations (Level 2)
When procedures involve larger quantities (>1g), heating, refluxing, solvent removal under reduced pressure, or any operation with a heightened risk of splashing or aerosolization, PPE must be escalated.
-
Hand Protection: Continue with the double-gloving nitrile protocol. For extended work or when handling higher concentrations, consider a more robust glove combination, such as a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™), after consulting a glove compatibility chart.
-
Eye and Face Protection: A full-face shield must be worn in addition to chemical splash goggles.[9][10] The goggles provide the primary seal against splashes, while the face shield protects the rest of the face and neck from larger volume events.[10]
-
Body Protection: In addition to the flame-retardant lab coat, a chemical-resistant apron should be worn. This provides an additional layer of impervious protection for the torso.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal (doffing) of PPE is a common and preventable cause of exposure.
Step-by-Step Glove Removal Protocol
-
Outer Glove Removal: With your right gloved hand, pinch the palm of the left outer glove. Peel it off, turning it inside out, and hold the removed glove in your gloved right hand.
-
Inner Glove Crossover: Slide the index and middle fingers of your now-bare left hand inside the cuff of your right outer glove. Be careful to only touch the inside surface of the glove.
-
Peel and Contain: Peel the right outer glove off, turning it inside out and creating a "bag" that now contains the first glove. Dispose of immediately in the designated solid hazardous waste container.
-
Repeat for Inner Gloves: Repeat this exact process for the inner set of gloves.
Disposal Plan: A Closed-Loop System
Proper disposal is a non-negotiable final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."[11]
-
Chemical Waste: Unused material and reaction waste must be collected in a compatible, sealed, and properly labeled hazardous waste container. Under no circumstances should this material be disposed of down the drain. [11][12] The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[11]
-
Emergency Spill Response: In the event of a spill, evacuate the immediate area.[11] Wear enhanced PPE (Level 2) and respiratory protection if necessary. Contain the spill with an inert absorbent material like vermiculite or sand.[11] Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[11][13][14]
By adhering to these detailed protocols, you build a robust and trustworthy safety system that protects you, your colleagues, and your research.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. hsa.ie [hsa.ie]
- 11. benchchem.com [benchchem.com]
- 12. aarti-industries.com [aarti-industries.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
